4-Methylenepiperidine hydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methylidenepiperidine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.BrH/c1-6-2-4-7-5-3-6;/h7H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKPRGHQSIXXBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCNCC1.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3522-98-3 | |
| Record name | Piperidine, 4-methylene-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3522-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylenepiperidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-methylenepiperidine hydrobromide, a key intermediate in the preparation of various pharmaceutical compounds. This document details the most common and efficient synthetic route, provides step-by-step experimental protocols, and presents a thorough characterization of the final product.
Introduction
4-Methylenepiperidine and its salts are valuable building blocks in medicinal chemistry. The exocyclic double bond and the piperidine ring system are key structural motifs in a variety of biologically active molecules. The hydrobromide salt of 4-methylenepiperidine is often preferred for its crystalline nature and stability, facilitating its handling, purification, and storage. This guide will focus on a widely utilized synthetic strategy: the Wittig reaction of an N-protected 4-piperidone derivative, followed by deprotection and salt formation.
Synthesis of this compound
The most prevalent and reliable method for the synthesis of this compound involves a three-step process starting from N-Boc-4-piperidone. This method is advantageous due to the stability of the intermediates and the generally high yields achieved.
Overall Synthetic Scheme
The logical relationship for the synthesis is outlined below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of N-Boc-4-methylenepiperidine (Wittig Reaction)
This step involves the conversion of the ketone group of N-Boc-4-piperidone into an exocyclic methylene group using a Wittig reagent.
Materials:
-
N-Boc-4-piperidone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide portion-wise.
-
Allow the resulting bright yellow mixture (the ylide) to stir at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-4-methylenepiperidine.
Step 2 & 3: Deprotection of N-Boc-4-methylenepiperidine and Formation of this compound
This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group and the simultaneous formation of the hydrobromide salt.
Materials:
-
N-Boc-4-methylenepiperidine
-
Hydrobromic acid (48% aqueous solution or HBr in acetic acid)
-
Dichloromethane (DCM) or Diethyl ether
-
Hexanes
Procedure:
-
Dissolve N-Boc-4-methylenepiperidine in a suitable solvent such as dichloromethane or diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add an excess of hydrobromic acid with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
The product will precipitate out of the solution. If precipitation is incomplete, add a non-polar solvent like hexanes to facilitate precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether or hexanes to remove any impurities.
-
Dry the product under vacuum to yield this compound.
The experimental workflow is summarized in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data.
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₁₂BrN |
| Molecular Weight | 178.07 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 3522-98-3 |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is a key tool for structural elucidation. The expected chemical shifts for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are summarized below. The protonation of the nitrogen atom leads to a downfield shift of the adjacent protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 9.5 | Broad Singlet | 2H | -NH₂⁺- |
| ~5.0 | Singlet | 2H | =CH₂ |
| ~3.3 | Triplet | 4H | -CH₂-N-CH₂- |
| ~2.6 | Triplet | 4H | -CH₂-C=C-CH₂- |
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~140 | C =CH₂ |
| ~110 | C=C H₂ |
| ~45 | -C H₂-N-C H₂- |
| ~35 | -C H₂-C=C-C H₂- |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum helps to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong | C-H stretching (aliphatic) |
| ~2700-2200 | Broad | N-H stretching (ammonium salt) |
| ~1650 | Medium | C=C stretching (alkene) |
| ~1450 | Medium | C-H bending |
| ~890 | Strong | =CH₂ out-of-plane bending |
3.2.4. Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the mass spectrum would show the molecular ion of the free base.
| m/z | Interpretation |
| 97.0891 | [M]⁺ of 4-methylenepiperidine (C₆H₁₁N)[1] |
| 96 | [M-H]⁺ |
| 82 | [M-CH₃]⁺ |
Conclusion
This technical guide has detailed a reliable and widely used method for the synthesis of this compound. The three-step sequence involving a Wittig reaction, N-Boc deprotection, and salt formation provides a practical route to this important building block. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Adherence to the described procedures will enable the consistent and efficient production of high-purity this compound for further applications.
References
physical and chemical properties of 4-Methylenepiperidine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylenepiperidine hydrobromide is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with the reactive methylene group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its relevance in therapeutic research.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-Methylidenepiperidinium bromide | N/A |
| Synonyms | 4-Methylene-piperidine hydrobromide | |
| CAS Number | 3522-98-3 | |
| Molecular Formula | C₆H₁₂BrN | |
| Molecular Weight | 178.07 g/mol | |
| Appearance | Solid | |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Spectral Data
Detailed spectral data for this compound is not consistently published. However, based on the known structure and data from closely related compounds such as 4-Methylenepiperidine hydrochloride, the expected spectral characteristics are outlined below.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the vinyl protons of the methylene group, as well as the protons on the piperidine ring. The exact chemical shifts would be influenced by the solvent and the presence of the hydrobromide salt.
¹³C NMR (Carbon NMR): The carbon NMR spectrum should display distinct peaks for the sp²-hybridized carbons of the methylene group and the sp³-hybridized carbons of the piperidine ring.
Infrared (IR) Spectroscopy: Key absorption bands would be expected for C-H stretching of the alkyl and vinyl groups, C=C stretching of the methylene group, and N-H stretching of the piperidinium ion.
Mass Spectrometry (MS): The mass spectrum of the free base (4-Methylenepiperidine) would show a molecular ion peak (M⁺) at m/z 97.16. Fragmentation patterns would likely involve the loss of small neutral molecules or radicals from the piperidine ring.
Chemical Properties and Reactivity
This compound possesses a secondary amine within a cyclic structure and a reactive exocyclic double bond.
-
Acidity/Basicity: The piperidinium proton is acidic, and the compound will react with bases to liberate the free base, 4-methylenepiperidine.
-
Reactivity of the Methylene Group: The double bond can undergo various addition reactions, such as hydrogenation to form 4-methylpiperidine, or reactions with electrophiles. It can also participate in polymerization reactions.
-
N-Functionalization: The secondary amine of the free base is nucleophilic and can be readily functionalized through reactions such as acylation, alkylation, and reductive amination to introduce a wide variety of substituents.
Experimental Protocols
The synthesis of this compound typically involves a multi-step process, often starting from a protected 4-piperidone derivative. A common and effective route is via the Wittig reaction to introduce the methylene group, followed by deprotection and salt formation.
Synthesis of 1-Benzyl-4-methylenepiperidine via Wittig Reaction
This protocol is adapted from procedures described in the patent literature.
Materials:
-
1-Benzyl-4-piperidone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add methyltriphenylphosphonium bromide.
-
Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in THF to the suspension with vigorous stirring.
-
Allow the resulting yellow-orange ylide solution to stir at 0 °C for 30 minutes.
-
Add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude 1-benzyl-4-methylenepiperidine by column chromatography on silica gel.
Caption: Synthesis of 1-Benzyl-4-methylenepiperidine.
Debenzylation and Hydrobromide Salt Formation
This procedure is a general method for the debenzylation of N-benzyl amines and subsequent salt formation.
Materials:
-
1-Benzyl-4-methylenepiperidine
-
1-Chloroethyl chloroformate
-
Methanol
-
Dichloromethane (DCM)
-
Hydrobromic acid (48% aqueous solution)
Procedure:
-
Dissolve 1-benzyl-4-methylenepiperidine in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add 1-chloroethyl chloroformate dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Add methanol to the residue and heat the solution to reflux for 1-2 hours.
-
Cool the solution and remove the methanol under reduced pressure.
-
Dissolve the resulting crude 4-methylenepiperidine hydrochloride in a minimal amount of water.
-
Add a stoichiometric amount of a strong base (e.g., NaOH) to liberate the free base.
-
Extract the free base with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and cool in an ice bath.
-
Add a stoichiometric amount of 48% aqueous hydrobromic acid dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Caption: Debenzylation and salt formation workflow.
Role in Drug Discovery and Development
While specific biological activities of this compound are not extensively documented, the 4-methylenepiperidine core is a key structural motif in various pharmacologically active compounds. The piperidine ring is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties.
Derivatives of 4-methylenepiperidine have been investigated for a range of therapeutic applications, including:
-
Antifungal Agents: 4-Methylenepiperidine is a key intermediate in the synthesis of the antifungal drug efinaconazole.
-
Antitubercular Agents: The 4-methylenepiperidine core has been incorporated into inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a promising target in the menaquinone pathway of Mycobacterium tuberculosis.
-
CNS Agents: The piperidine nucleus is prevalent in many centrally acting agents, and modifications of the 4-position can modulate receptor binding and activity.
The exocyclic methylene group provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Caption: Relevance of the 4-methylenepiperidine core.
Safety and Handling
Specific safety data for this compound is limited. However, based on data for the hydrochloride salt, it should be handled with care. It is advisable to treat it as a potentially harmful substance. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis, primarily via the Wittig reaction, is well-established, providing access to a scaffold with significant potential for the development of new therapeutic agents. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
4-Methylenepiperidine Hydrobromide: A Technical Guide for Researchers
CAS Number: 3522-98-3
Chemical Structure:
This technical guide provides an in-depth overview of this compound, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.
Core Chemical and Physical Properties
This compound is the hydrobromide salt of 4-methylenepiperidine. It is a solid organic compound utilized primarily in organic synthesis.[1] While specific experimental data for the hydrobromide salt is not widely published, the properties of the closely related hydrochloride salt and the free base provide valuable insights.
| Property | Value | Source |
| CAS Number | 3522-98-3 | Internal |
| Molecular Formula | C6H12BrN | [1] |
| Molecular Weight | 178.07 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥99.0% | [1] |
| Exact Mass | 177.015305 u | [1] |
Note: Some data may be for the free base or hydrochloride salt where specific data for the hydrobromide is unavailable.
Synthesis of this compound
The primary route for the synthesis of 4-methylenepiperidine and its salts is the Wittig reaction, followed by deprotection and salt formation. This method offers a reliable pathway to obtain the desired product.
Experimental Workflow: Synthesis via Wittig Reaction
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of 4-Methylenepiperidine Hydrochloride (as an analogue)
Step 1: Wittig Reaction to form N-Boc-4-methylenepiperidine
-
To a stirred suspension of methyltriphenylphosphonium bromide in an appropriate anhydrous solvent (e.g., tetrahydrofuran), a strong base (e.g., n-butyllithium or potassium tert-butoxide) is added at a low temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
The resulting ylide solution is then treated with a solution of N-Boc-4-piperidone in the same solvent, added dropwise at low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-4-methylenepiperidine, which can be purified by column chromatography.
Step 2: Deprotection to form 4-Methylenepiperidine Hydrochloride
-
The purified N-Boc-4-methylenepiperidine is dissolved in a suitable solvent (e.g., dioxane or methanol).
-
An excess of a solution of hydrogen chloride in the chosen solvent is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC until the starting material is fully consumed.
-
The solvent is removed under reduced pressure, and the resulting solid is triturated with a non-polar solvent (e.g., diethyl ether) to afford 4-methylenepiperidine hydrochloride as a solid, which is then collected by filtration and dried.
Application in Pharmaceutical Synthesis
This compound is a crucial building block in the synthesis of the antifungal agent efinaconazole . Efinaconazole is a triazole antifungal used for the topical treatment of onychomycosis.
Experimental Workflow: Synthesis of Efinaconazole
Caption: Synthesis of Efinaconazole from this compound.
Experimental Protocol: Synthesis of Efinaconazole
The synthesis involves the nucleophilic ring-opening of an epoxide intermediate by 4-methylenepiperidine.
-
This compound is neutralized in situ using a suitable base (e.g., lithium hydroxide, sodium hydroxide) in an appropriate solvent (e.g., acetonitrile).
-
To this mixture, (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane is added.
-
The reaction mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete.
-
After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated. The crude efinaconazole is purified by crystallization or column chromatography.
Spectroscopic Data
Expected 1H NMR Signals:
-
Methylene protons (=CH2): A singlet or a narrow multiplet.
-
Piperidine ring protons (allylic): Multiplets.
-
Piperidine ring protons (adjacent to nitrogen): Multiplets.
-
N-H proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
Expected 13C NMR Signals:
-
Quaternary carbon of the double bond (=C<): A signal in the olefinic region.
-
Methylene carbon of the double bond (=CH2): A signal in the olefinic region.
-
Piperidine ring carbons: Signals in the aliphatic region.
Conclusion
This compound is a valuable synthetic intermediate with a primary role in the production of the antifungal drug efinaconazole. Its synthesis is well-established through the Wittig reaction. This guide provides a foundational understanding for researchers working with this compound, though further investigation into its specific physicochemical properties is warranted.
References
The Genesis of a Key Synthetic Building Block: A Technical Guide to 4-Methylenepiperidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylenepiperidine hydrobromide, a heterocyclic compound, has emerged as a valuable intermediate in synthetic organic chemistry, particularly in the realm of pharmaceutical development. Its rigid scaffold and reactive exocyclic double bond make it an attractive building block for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this compound, tailored for professionals in chemical research and drug development. Detailed experimental protocols, comparative data, and workflow visualizations are presented to facilitate its practical application in the laboratory.
Introduction and Historical Context
The first significant report on the synthesis of 4-methylenepiperidine appeared in a 1993 publication in the Chemical and Pharmaceutical Bulletin by M. Mimura and colleagues[1][2][3]. This work laid the foundation for subsequent synthetic explorations and applications of this compound. The initial synthesis was developed as part of a broader investigation into piperidine derivatives, a class of compounds with a rich history in medicinal chemistry.
While the 1993 paper focused on the hydrochloride salt, the hydrobromide salt has also become a commercially available and widely used variant. Its primary application lies in its role as a key intermediate in the synthesis of various pharmaceutical agents. Notably, it is a crucial component in the production of the antifungal drug Efinaconazole[2]. The development of efficient and scalable synthetic routes to 4-methylenepiperidine and its salts has been driven by the demand for these important therapeutic agents.
Physicochemical Properties
This compound is a solid material with the chemical formula C₆H₁₂BrN and a molecular weight of approximately 178.07 g/mol . Key identifiers for this compound are provided in the table below.
| Property | Value |
| CAS Number | 3522-98-3 |
| Molecular Formula | C₆H₁₂BrN |
| Molecular Weight | 178.07 g/mol |
| Appearance | Solid |
Synthetic Methodologies
Several synthetic routes to 4-methylenepiperidine and its subsequent conversion to the hydrobromide salt have been reported. The most common and historically significant method involves the Wittig reaction, followed by deprotection and salt formation. Alternative methods have also been developed to improve yield, cost-effectiveness, and scalability.
The Wittig Reaction Approach from N-Benzyl-4-piperidone
This classical approach, detailed in the 1993 paper by Mimura et al., involves a two-step sequence starting from the readily available N-benzyl-4-piperidone[1][2][3].
Step 1: Wittig Reaction
The first step is the olefination of N-benzyl-4-piperidone using a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide and a strong base.
Step 2: Debenzylation and Salt Formation
The resulting 1-benzyl-4-methylenepiperidine is then debenzylated. A common method for this is reaction with 1-chloroethyl chloroformate followed by treatment with methanol[1][2][3]. The free base of 4-methylenepiperidine is then treated with hydrobromic acid to yield the desired hydrobromide salt.
Synthesis via N-Boc-4-piperidone
An alternative and widely used method employs N-tert-butoxycarbonyl (Boc)-4-piperidone as the starting material. This approach offers advantages in terms of the ease of the deprotection step[3].
Step 1: Wittig Reaction
Similar to the previous method, a Wittig reaction is performed on N-Boc-4-piperidone to introduce the methylene group.
Step 2: Deprotection and Salt Formation
The Boc protecting group is readily removed under acidic conditions. Treatment of N-Boc-4-methylenepiperidine with an acid such as hydrochloric or hydrobromic acid directly yields the corresponding ammonium salt[3].
Experimental Protocols
The following are representative experimental protocols derived from the literature.
Synthesis of 1-Benzyl-4-methylenepiperidine (Wittig Reaction)
-
Reagents: N-benzyl-4-piperidone, methyltriphenylphosphonium bromide, potassium tert-butoxide, toluene.
-
Procedure: To a suspension of methyltriphenylphosphonium bromide in anhydrous toluene at 10-20 °C under a nitrogen atmosphere, potassium tert-butoxide is added portion-wise. The mixture is stirred for 1 hour. N-benzyl-4-piperidone, dissolved in toluene, is then added dropwise while maintaining the temperature. The reaction is stirred for an additional hour. The reaction mixture is then processed by filtration to remove triphenylphosphine oxide, and the filtrate is concentrated under reduced pressure to yield crude 1-benzyl-4-methylenepiperidine. Purification can be achieved by distillation or chromatography.
Synthesis of 4-Methylenepiperidine Hydrochloride from N-Boc-4-methylenepiperidine
-
Reagents: N-Boc-4-methylenepiperidine, 30% hydrogen chloride in ethanol, ethyl acetate.
-
Procedure: To a solution of N-Boc-4-methylenepiperidine, a solution of 30% hydrogen chloride in ethanol is added dropwise at room temperature. The reaction is stirred for several hours until completion (monitored by TLC). Ethyl acetate is then added to precipitate the product. The solid is collected by filtration, washed with ethyl acetate, and dried under reduced pressure to afford 4-methylenepiperidine hydrochloride[3]. A similar procedure can be followed using hydrobromic acid to obtain the hydrobromide salt.
Quantitative Data Summary
The following table summarizes typical yields reported for the key synthetic steps. It is important to note that yields can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions.
| Starting Material | Reaction | Product | Reported Yield (%) |
| N-Benzyl-4-piperidone | Wittig Reaction | 1-Benzyl-4-methylenepiperidine | ~85-95 |
| N-Boc-4-piperidone | Wittig Reaction | N-Boc-4-methylenepiperidine | ~80-90 |
| 1-Benzyl-4-methylenepiperidine | Debenzylation & Salt Formation | 4-Methylenepiperidine HCl | ~70-80 |
| N-Boc-4-methylenepiperidine | Deprotection & Salt Formation | 4-Methylenepiperidine HCl | ~75-85[3] |
Characterization and Analytical Data
The structure and purity of this compound are typically confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the exocyclic methylene protons (around 4.8-5.0 ppm), the allylic protons on the piperidine ring, and the protons adjacent to the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the double bond and the terminal methylene carbon, in addition to the signals for the piperidine ring carbons.
-
-
Mass Spectrometry (MS): Provides information on the molecular weight of the free base.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
Applications in Drug Development
The primary utility of this compound in drug development is as a versatile intermediate. The exocyclic double bond can be functionalized in various ways, and the secondary amine provides a handle for further derivatization. As mentioned, its most prominent role is in the synthesis of the antifungal agent Efinaconazole. The piperidine moiety is a common scaffold in many biologically active molecules, and the 4-methylene group offers a unique structural feature for modulating pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound, since its initial synthetic reports, has become an indispensable tool for medicinal chemists and process development scientists. The well-established synthetic routes, particularly those employing the Wittig reaction, provide reliable access to this key building block. Its structural features and reactivity continue to make it a valuable component in the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its history, synthesis, and characterization to support its effective use in research and development.
References
- 1. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]
- 2. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
Spectroscopic Characterization of 4-Methylenepiperidine Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-Methylenepiperidine hydrobromide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for the hydrobromide salt in public domains, this document combines available information for the analogous hydrochloride salt and foundational spectroscopic principles to offer a comprehensive analytical profile. This guide is intended to support research and development activities by providing expected spectral characteristics and methodologies for the analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR):
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |
| ~9.0 - 10.0 | Broad Singlet | 2H | N-H₂⁺ |
| ~4.9 | Singlet | 2H | =CH₂ |
| ~3.2 | Triplet | 4H | C₂-H₂, C₆-H₂ |
| ~2.6 | Triplet | 4H | C₃-H₂, C₅-H₂ |
Note: Predicted values are based on the available spectrum for the hydrochloride salt and general principles of NMR spectroscopy. The broadness of the N-H₂⁺ signal is due to quadrupole broadening and exchange.
¹³C NMR (Carbon-13 NMR):
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~140 - 150 | C₄ |
| ~105 - 115 | =CH₂ |
| ~40 - 50 | C₂, C₆ |
| ~30 - 40 | C₃, C₅ |
Note: No experimental ¹³C NMR data for this compound or hydrochloride is currently available in the public domain. The predicted values are based on computational models and data for similar structures.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 3000 - 2700 | Strong, Broad | N-H⁺ stretching |
| ~3080 | Medium | =C-H stretching |
| ~2950 - 2850 | Medium | C-H stretching (aliphatic) |
| ~1650 | Medium | C=C stretching |
| 1600 - 1500 | Medium | N-H⁺ bending |
| ~1450 | Medium | CH₂ scissoring |
| ~890 | Strong | =CH₂ bending (out-of-plane) |
Note: These are predicted absorption bands based on the functional groups present in this compound and the known behavior of amine salts in IR spectroscopy.
Table 3: Mass Spectrometry (MS) Data
| m/z (Predicted) | Ion | Notes |
| 97.0891 | [M]⁺ | Molecular ion of the free base (4-Methylenepiperidine) |
| 96.0813 | [M-H]⁺ | Loss of a hydrogen radical |
| 82.0656 | [M-CH₃]⁺ | Loss of a methyl radical |
| 70.0656 | [M-C₂H₃]⁺ | Retro-Diels-Alder fragmentation |
Note: The mass spectrum of the hydrobromide salt is expected to show the molecular ion of the free base, 4-methylenepiperidine, as the hydrobromic acid will likely dissociate. The molecular weight of this compound is 178.07 g/mol , and the exact mass of the free base is 97.089149 Da.[1]
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures and may require optimization for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as the N-H protons are exchangeable and may not be observed in protic solvents like D₂O.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized to control fragmentation).
-
Source Temperature: 100-150 °C.
-
-
Data Acquisition (EI-MS):
-
Sample Introduction: Via a direct insertion probe or gas chromatography (GC) inlet if the compound is sufficiently volatile.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 30-200.
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Predicted mass spectrometry fragmentation pathway of 4-Methylenepiperidine.
References
An In-depth Technical Guide on the Solubility of 4-Methylenepiperidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility characteristics of 4-Methylenepiperidine hydrobromide, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of precise quantitative solubility data in public literature, this document infers solubility from its applications in chemical syntheses and provides general experimental protocols for its determination.
Introduction to this compound
This compound (C₆H₁₂BrN) is the hydrobromide salt of 4-methylenepiperidine. It is a crucial building block in organic synthesis, most notably in the production of the antifungal agent efinaconazole.[1] The piperidine moiety is a common scaffold in medicinal chemistry, and understanding the solubility of its derivatives is essential for reaction optimization, purification, and formulation.
Qualitative Solubility Profile
Based on its role in the synthesis of efinaconazole, where it is often reacted in organic solvents, a qualitative solubility assessment is presented in the table below.
| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Likely Soluble | Amine hydrohalide salts are typically soluble in water and lower alcohols due to ion-dipole interactions and hydrogen bonding. Piperidine itself is miscible with water.[3][4] |
| Polar Aprotic | Tetrahydrofuran (THF), Acetonitrile | Sparingly to Moderately Soluble | Used as a reaction solvent for syntheses involving 4-methylenepiperidine salts, often under anhydrous conditions, suggesting at least partial solubility is required for the reaction to proceed.[5] |
| Non-Polar | Hexane, Toluene | Likely Insoluble | Amine salts are generally insoluble in non-polar solvents due to the large difference in polarity. Piperidine has limited solubility in hexane.[3] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the qualitative and semi-quantitative solubility of a compound like this compound. This method is adapted from standard laboratory procedures for characterizing amine salts.
Objective: To determine the solubility of this compound in various solvents at ambient temperature.
Materials:
-
This compound
-
Selection of solvents (e.g., deionized water, methanol, ethanol, acetone, tetrahydrofuran, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Pipettes
Procedure:
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Weighing: Accurately weigh a specific amount of this compound (e.g., 10 mg) and add it to each labeled test tube.
-
Solvent Addition: Add a measured volume of the corresponding solvent (e.g., 1 mL) to each test tube.
-
Mixing: Vigorously mix the contents of each test tube using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Observation: After mixing, visually inspect each tube for the presence of undissolved solid.
-
Classification:
-
Soluble: No solid particles are visible.
-
Sparingly Soluble: A small amount of solid remains.
-
Insoluble: The majority of the solid has not dissolved.
-
-
Semi-Quantitative Analysis (Optional): For solvents in which the compound is soluble, incrementally add more solute until saturation is reached to determine an approximate solubility limit.
Below is a Graphviz diagram illustrating the workflow for this experimental protocol.
Caption: Workflow for determining the qualitative solubility of this compound.
Role in Pharmaceutical Synthesis: Efinaconazole
This compound is a key starting material for the synthesis of efinaconazole, a triazole antifungal agent. In a typical synthetic route, 4-methylenepiperidine (often generated in situ from its salt) undergoes a nucleophilic ring-opening reaction with an epoxide derivative.
The following diagram illustrates the logical relationship in the synthesis of efinaconazole.
Caption: Logical pathway for the synthesis of efinaconazole from 4-methylenepiperidine.
Conclusion
While quantitative solubility data for this compound remains elusive in readily accessible scientific literature, its established use in organic synthesis provides valuable qualitative insights. It is inferred to be soluble in polar protic solvents and at least sparingly soluble in some polar aprotic solvents. For drug development professionals, direct experimental determination using the outlined protocol is recommended to ascertain precise solubility in solvent systems relevant to their specific applications. Its role as a key intermediate highlights the importance of the piperidine scaffold in modern medicinal chemistry.
References
The Reactivity of the Exocyclic Double Bond in 4-Methylenepiperidine Hydrobromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylenepiperidine is a versatile heterocyclic compound featuring a reactive exocyclic double bond. Its hydrobromide salt is a common form for storage and handling, offering improved stability. This guide provides a comprehensive overview of the chemical reactivity associated with this exocyclic methylene group, a key functional handle for the synthesis of a wide array of substituted piperidine derivatives. The piperidine scaffold is a privileged structure in medicinal chemistry, and understanding the reactivity of precursors like 4-methylenepiperidine hydrobromide is crucial for the development of novel therapeutics. For instance, 4-methylenepiperidine and its salts are important intermediates in the synthesis of the antifungal drug Efinaconazole[1][2].
Core Reactivity of the Exocyclic Double Bond
The exocyclic double bond in 4-methylenepiperidine is an electron-rich moiety, making it susceptible to a variety of chemical transformations. The primary modes of reactivity include catalytic hydrogenation, cycloaddition reactions, and electrophilic additions. The protonated nitrogen in the hydrobromide salt can influence the reactivity of the double bond by withdrawing electron density, potentially requiring adjustment of reaction conditions compared to the free base.
Catalytic Hydrogenation
The most fundamental transformation of the exocyclic double bond is its reduction to a methyl group, yielding 4-methylpiperidine derivatives. This is typically achieved through catalytic hydrogenation. A variety of catalysts can be employed for this purpose, with the choice often depending on the desired reaction conditions and the presence of other functional groups.
Table 1: Catalysts for the Hydrogenation of Substituted Pyridines and Related Heterocycles
| Catalyst | Substrate | Product | Key Conditions | Reference |
| PtO₂ (Adams' catalyst) | Substituted Pyridines | Substituted Piperidines | H₂ gas (50-70 bar), glacial acetic acid | [3] |
| Rhodium on Carbon (Rh/C) | 4-(4-fluorobenzyl)pyridine | 4-(4-fluorobenzyl)piperidine | Not specified | [4] |
| Palladium on Carbon (Pd/C) | 4-(4-fluorobenzyl)pyridine | 4-(4-fluorobenzyl)piperidine | Not specified | [4] |
| Platinum on Carbon (Pt/C) | 4-(4-fluorobenzyl)pyridine | 4-(4-fluorobenzyl)piperidine | Not specified | [4] |
| Ruthenium Dioxide (RuO₂) | Substituted Pyridines | Substituted Piperidines | High temperature and pressure | [4] |
Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Pyridine Derivative
A stirred solution of the substituted pyridine (1.0 g) in acetic acid (5 mL) is treated with a catalytic amount (5 mol%) of PtO₂ under H₂ gas pressure (50-70 bar). After 6-10 hours, the reaction is quenched with NaHCO₃ and extracted with ethyl acetate (3 x 20 mL). The organic layer is filtered through celite and dried over Na₂SO₄. The solvent is evaporated under reduced pressure to give the crude product, which is then purified by column chromatography.[3]
Cycloaddition Reactions
The exocyclic double bond of 4-methylenepiperidine can participate as a 2π component in cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.[5] These reactions are valuable for rapidly increasing molecular complexity in a stereocontrolled manner.[6]
-
[4+2] Cycloadditions (Diels-Alder Reactions): In this type of reaction, the exocyclic double bond can act as a dienophile, reacting with a suitable diene. The reaction leads to the formation of a new six-membered ring. Both normal and inverse-electron-demand Diels-Alder reactions are possible, depending on the electronic nature of the diene.[5][7]
-
[6+4] Cycloadditions: These higher-order cycloadditions can afford bicyclic systems.[6] While specific examples with 4-methylenepiperidine are not detailed in the provided results, the general principle involves the reaction of a 6π system (like a triene) with the 4π system of the diene.
-
Dipolar Cycloadditions: The double bond can also react with 1,3-dipoles, such as nitrones, to form five-membered heterocyclic rings.[5][8] This approach is particularly useful for the synthesis of complex alkaloids.[8]
Table 2: Examples of Intramolecular [4+2] Cycloaddition Reactions
| Reactant | Product | Conditions | Yield | Reference |
| 3-(But-3-yn-1-yloxy)pyridazine-4-carbonitrile | 2,3-Dihydro-7-benzofurancarbonitrile | Bromobenzene, 150°C, 96 hours | 79% | [7] |
| N-(But-3-yn-1-yl)pyridazine-4-carbonitrile | 7-Indolinecarbonitrile | 1,2,4-Trichlorobenzene, 180°C, 6 days | 49% | [7] |
DOT Diagram: General Reactivity Pathways
Caption: General reaction pathways of the exocyclic double bond.
Electrophilic Addition Reactions
The electron-rich nature of the exocyclic double bond makes it susceptible to attack by electrophiles. Common electrophilic addition reactions include:
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond to form dihalo-substituted piperidines.
-
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to yield 4-halomethyl-piperidine derivatives. The regioselectivity of this addition is expected to follow Markovnikov's rule.
-
Hydration: Acid-catalyzed addition of water to form a tertiary alcohol, 4-(hydroxymethyl)piperidin-4-ol.
-
Oxymercuration-Demercuration: A milder method for hydration that avoids carbocation rearrangements.
Other Reactions
-
Kinetic Resolution: The exocyclic methylene group can serve as a non-reactive handle during kinetic resolution of chiral piperidines. For instance, N-Boc-2-aryl-4-methylenepiperidines can undergo kinetic resolution via deprotonation with a chiral base, with the double bond remaining intact for subsequent functionalization.[9]
DOT Diagram: Experimental Workflow for Kinetic Resolution
Caption: Kinetic resolution of a substituted 4-methylenepiperidine.
Conclusion
The exocyclic double bond of this compound is a versatile functional group that enables a wide range of chemical transformations. From simple reductions to complex cycloadditions, the reactivity of this moiety provides access to a diverse array of substituted piperidines, which are valuable building blocks in medicinal chemistry and drug discovery. A thorough understanding of these reaction pathways and the ability to control them are essential for the rational design and synthesis of novel piperidine-based compounds with desired biological activities. The information presented in this guide serves as a foundational resource for researchers and scientists working in this exciting area of chemical synthesis.
References
- 1. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 2. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cycloaddition - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. mdpi.com [mdpi.com]
- 8. publications.iupac.org [publications.iupac.org]
- 9. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-Methylenepiperidine Hydrobromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methylenepiperidine hydrobromide and its closely related hydrochloride salt as a versatile building block in organic synthesis. The document details key synthetic transformations, experimental protocols, and applications in the synthesis of pharmaceutically relevant molecules.
Introduction
4-Methylenepiperidine and its acid addition salts, such as the hydrobromide and hydrochloride, are valuable intermediates in organic synthesis. The exocyclic double bond and the secondary amine functionality provide two reactive centers for a variety of chemical transformations. This piperidine derivative is a key component in the synthesis of several bioactive molecules, including the antifungal agent Efinaconazole and complex heterocyclic scaffolds like spiro-oxindoles.
Synthetic Applications of 4-Methylenepiperidine Salts
The primary applications of 4-methylenepiperidine salts involve their use as nucleophiles, either directly or after in-situ neutralization to the free base. Key reaction types include:
-
Nucleophilic Addition to Epoxides: The piperidine nitrogen can act as a nucleophile to open epoxide rings, a key step in the synthesis of Efinaconazole.
-
Multicomponent Reactions: 4-Methylenepiperidine can participate in cascade or multicomponent reactions to build complex molecular architectures, such as in the synthesis of spiro-oxindoles.
-
Precursor to Substituted Piperidines: The exocyclic methylene group can be further functionalized through various reactions like hydroboration-oxidation or ozonolysis to introduce other substituents at the 4-position of the piperidine ring.[1]
Experimental Protocols
Synthesis of 4-Methylenepiperidine Hydrochloride
Two common methods for the synthesis of 4-methylenepiperidine salts are the Wittig reaction starting from a protected 4-piperidone, followed by deprotection, and the direct olefination of N-substituted 4-piperidones.
Protocol 3.1.1: Wittig Reaction and Deprotection
This two-step protocol involves the Wittig olefination of N-Boc-4-piperidone followed by the acidic deprotection of the Boc group.
Step 1: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate
-
Reaction: Wittig reaction of N-Boc-4-piperidone.
-
Reagents and Conditions:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
N-Boc-4-piperidone
-
Toluene
-
Temperature: 10-20 °C[2]
-
-
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide in toluene at 10-20 °C under a nitrogen atmosphere, add potassium tert-butoxide portion-wise.
-
Stir the resulting ylide solution for 1 hour at the same temperature.
-
Add a solution of N-Boc-4-piperidone in toluene dropwise.
-
After the addition is complete, continue stirring for 1 hour.
-
The reaction mixture containing N-Boc-4-methylenepiperidine can be used directly in the next step or worked up by quenching with water, extracting with an organic solvent, and purifying by chromatography.
-
Step 2: Deprotection of tert-Butyl 4-methylenepiperidine-1-carboxylate
-
Reaction: Acid-catalyzed removal of the Boc protecting group.
-
Reagents and Conditions:
-
tert-Butyl 4-methylenepiperidine-1-carboxylate
-
Hydrochloric acid (or HBr) in an organic solvent (e.g., ethanol, ethyl acetate)[2]
-
-
Procedure:
-
Dissolve the crude or purified tert-butyl 4-methylenepiperidine-1-carboxylate in a suitable organic solvent like ethanol.
-
Add a solution of hydrochloric acid (e.g., 30% in ethanol) to the mixture.[2]
-
Stir the reaction mixture at room temperature. The hydrochloride salt will precipitate out of the solution.
-
The product can be isolated by filtration, washing with a non-polar solvent (e.g., methyl tert-butyl ether), and drying under reduced pressure.[2]
-
Workflow for the Synthesis of 4-Methylenepiperidine Hydrochloride
Caption: Synthetic workflow for 4-Methylenepiperidine Hydrochloride.
Application in the Synthesis of Efinaconazole
4-Methylenepiperidine hydrochloride is a crucial building block in the synthesis of the antifungal drug Efinaconazole.
-
Reaction: Nucleophilic ring-opening of an epoxide.
-
Reagents and Conditions:
-
(2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane
-
4-Methylenepiperidine hydrochloride
-
Base (e.g., NaOH, Magnesium tert-butoxide)[3]
-
Lewis Acid (optional, e.g., LiBr)
-
Solvent (e.g., Acetonitrile)
-
Temperature: Reflux
-
-
Procedure:
-
To a reaction flask, add acetonitrile, 4-methylenepiperidine hydrochloride, and a base such as sodium hydroxide.[4]
-
Optionally, a Lewis acid like lithium bromide can be added to facilitate the reaction.[4]
-
Add (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-[(1H-1,2,4-triazol-1-yl)methyl]oxirane to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by crystallization.
-
Quantitative Data for Efinaconazole Synthesis
| Reactant 1 | Reactant 2 | Base | Lewis Acid | Solvent | Temp. | Time (h) | Yield (%) | Purity (%) | Reference |
| (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane | 4-Methylenepiperidine HCl | NaOH | LiBr | Acetonitrile | Reflux | 47 | 79.2 | 99.52 | [4] |
| (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane | 4-Methylenepiperidine HCl | Mg(OtBu)₂ | - | Acetonitrile | Reflux | 20 | 89 | 99.9 | [3] |
Application in the Synthesis of Spiro-oxindoles
4-Methylenepiperidine can be employed in multicomponent reactions to generate complex heterocyclic scaffolds like spiro-oxindoles, which are of interest in medicinal chemistry.
-
Reaction: [3+2] Cycloaddition of an azomethine ylide.
-
Reagents and Conditions:
-
Isatin
-
Sarcosine or L-proline
-
A dipolarophile (e.g., a chalcone derivative)
-
4-Methylenepiperidine (generated in situ from the salt)
-
Solvent (e.g., Methanol)
-
Temperature: Reflux[5]
-
-
General Procedure:
-
A mixture of isatin, an amino acid (sarcosine or L-proline), and a dipolarophile are heated in a suitable solvent like methanol to generate an azomethine ylide in situ.
-
4-Methylenepiperidine (as the free base) can act as a component in such reactions, leading to the formation of novel spiro-piperidine-oxindole derivatives.
-
The reaction proceeds via a [3+2] cycloaddition mechanism.
-
The product is typically isolated after cooling the reaction mixture and purification by column chromatography.
-
Signaling Pathway
Mechanism of Action of Efinaconazole
Efinaconazole, synthesized using 4-methylenepiperidine, is a triazole antifungal agent. Its primary mechanism of action is the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. Inhibition of its synthesis leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the cell membrane integrity and function, ultimately leading to fungal cell death.
References
- 1. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 3. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 4. 4-Methylenepiperidine | C6H11N | CID 5314658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methylenepiperidine Hydrobromide as a Versatile Building Block for Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-methylenepiperidine hydrobromide for the construction of diverse spirocyclic scaffolds. Spirocyclic frameworks are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved pharmacological properties.[1] This document details three powerful synthetic strategies: photoredox-catalyzed radical hydroarylation, intramolecular Heck reactions, and [3+2] cycloadditions, complete with detailed experimental protocols and quantitative data.
Photoredox-Catalyzed Radical Hydroarylation for the Synthesis of Spiropiperidines
Application Notes:
Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of C-C bonds.[2] The radical hydroarylation of N-aryl-4-methylenepiperidine derivatives offers a highly efficient and environmentally friendly method for the synthesis of spiropiperidines.[1][3] This approach utilizes a strongly reducing organic photoredox catalyst to generate an aryl radical from a linear aryl halide precursor. This radical then undergoes a regioselective cyclization onto the pendant 4-methylene-piperidine moiety, followed by a hydrogen atom transfer to yield the desired spirocyclic product.[1] This methodology is tolerant of a wide range of functional groups and avoids the use of toxic reagents or precious metals.[1]
Quantitative Data:
| Entry | Precursor | Spirocyclic Product | Yield (%) |
| 1 | N-(2-iodobenzyl)-4-methylenepiperidine | Spiro[piperidine-4,2'-indan] | 85 |
| 2 | N-(2-iodophenethyl)-4-methylenepiperidine | Spiro[piperidine-4,1'-tetralin] | 78 |
| 3 | N-(2-bromo-4-fluorobenzyl)-4-methylenepiperidine | 6'-fluoro-spiro[piperidine-4,2'-indan] | 91 |
| 4 | N-(3-iodo-pyridin-4-yl)methyl-4-methylenepiperidine | Spiro[piperidine-4,6'-pyrrolo[3,4-c]pyridine] | 65 |
Experimental Protocol: General Procedure for Photoredox-Catalyzed Spirocyclization [1]
-
To a 16 mL screw-top test tube, add the N-aryl-4-methylenepiperidine precursor (0.3 mmol, 1.0 equiv) and the photocatalyst 3DPAFIPN (0.015 mmol, 5 mol%).
-
Equip the tube with a stirrer bar and seal it with a PTFE/silicone septum.
-
Evacuate and backfill the tube with nitrogen gas (this step should be repeated three times).
-
Add anhydrous solvent (e.g., acetonitrile or dimethylformamide, 3 mL) and diisopropylethylamine (DIPEA) (1.5 mmol, 5.0 equiv) via syringe.
-
Stir the resulting mixture at 800 rpm for 16 hours under irradiation with commercial blue LEDs.
-
Upon completion of the reaction (monitored by TLC or LC-MS), dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic piperidine.
Signaling Pathway Diagram:
Caption: Photoredox-catalyzed radical hydroarylation cycle.
Intramolecular Heck Reaction for Spiro[piperidine-4,3'-oxindole] Synthesis
Application Notes:
The intramolecular Heck reaction is a powerful palladium-catalyzed method for the construction of carbo- and heterocyclic rings.[4] This reaction is particularly well-suited for the synthesis of sterically demanding spirocyclic structures, such as the spiro[piperidine-4,3'-oxindole] scaffold, which is a privileged motif in medicinal chemistry.[5] The reaction proceeds via the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by an intramolecular migratory insertion of the tethered alkene (the 4-methylene group of the piperidine) and subsequent β-hydride elimination to afford the spirocyclic product.[5] The choice of ligands, base, and solvent can significantly influence the efficiency and selectivity of the reaction.
Quantitative Data (Representative):
| Entry | Aryl Halide | Ligand | Base | Solvent | Yield (%) |
| 1 | N-(2-bromobenzoyl)-4-methylenepiperidine | PPh₃ | Et₃N | DMF | 75 |
| 2 | N-(2-iodo-N-methyl-benzamido)-4-methylenepiperidine | dppf | Ag₂CO₃ | Toluene | 82 |
| 3 | N-(2-bromophenylsulfonyl)-4-methylenepiperidine | P(o-tol)₃ | K₂CO₃ | DMA | 68 |
Experimental Protocol: General Procedure for Intramolecular Heck Reaction
-
To a flame-dried Schlenk flask, add the N-(2-haloaryl)-4-methylenepiperidine precursor (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (e.g., PPh₃, 10 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., DMF, toluene, or DMA, 10 mL) and the base (e.g., Et₃N, Ag₂CO₃, or K₂CO₃, 2.0 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS, usually 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[piperidine-4,3'-oxindole] derivative.
Experimental Workflow Diagram:
Caption: Intramolecular Heck reaction workflow.
[3+2] Cycloaddition for the Synthesis of Spiro-pyrrolidinyl-piperidines
Application Notes:
The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings. The reaction of 4-methylenepiperidine derivatives with 1,3-dipoles, such as azomethine ylides, provides a direct route to spiro-pyrrolidinyl-piperidine scaffolds.[6][7] Azomethine ylides can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. The exocyclic double bond of the 4-methylenepiperidine acts as the dipolarophile, reacting with the azomethine ylide to form the spirocyclic pyrrolidine ring with high regio- and stereoselectivity.[6] This methodology allows for the rapid assembly of complex and medicinally relevant spiro-heterocycles.
Quantitative Data (Representative):
| Entry | 1,3-Dipole Precursors | Dipolarophile | Solvent | Yield (%) | Diastereomeric Ratio |
| 1 | Sarcosine, Benzaldehyde | N-Boc-4-methylenepiperidine | Toluene | 88 | >95:5 |
| 2 | Proline, Isatin | N-Cbz-4-methylenepiperidine | Methanol | 92 | >95:5 |
| 3 | Glycine methyl ester, Formaldehyde | N-Benzyl-4-methylenepiperidine | THF | 75 | 90:10 |
Experimental Protocol: General Procedure for [3+2] Cycloaddition
-
To a round-bottom flask, add the N-substituted 4-methylenepiperidine (1.0 mmol, 1.0 equiv), the α-amino acid (e.g., sarcosine or proline, 1.2 equiv), and the aldehyde or ketone (e.g., benzaldehyde or isatin, 1.2 equiv).
-
Add the appropriate solvent (e.g., toluene, methanol, or THF, 10 mL).
-
Heat the reaction mixture to reflux and stir for the required time (monitored by TLC or LC-MS, typically 4-12 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-pyrrolidinyl-piperidine derivative.
Logical Relationship Diagram:
Caption: Pathway for [3+2] cycloaddition.
References
- 1. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 5. Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the (3+2) cycloaddition of azomethine ylide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Methylenepiperidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of bioactive molecules utilizing 4-methylenepiperidine hydrobromide as a key building block. This versatile reagent serves as a crucial intermediate in the development of novel therapeutic agents, including antifungal and antibacterial compounds.
Introduction
4-Methylenepiperidine and its salts are valuable scaffolds in medicinal chemistry. The exocyclic double bond and the piperidine ring offer unique structural features that can be exploited to synthesize a variety of complex molecules with diverse biological activities. This document focuses on its application in the synthesis of the antifungal drug Efinaconazole and inhibitors of Mycobacterium tuberculosis MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase), a key enzyme in the menaquinone biosynthetic pathway.
Data Presentation: Synthesis of Bioactive Molecules
The following table summarizes quantitative data for the synthesis of Efinaconazole and a MenA inhibitor, highlighting the versatility of this compound and its free base in nucleophilic addition reactions.
| Bioactive Molecule | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Efinaconazole | (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane, 4-Methylenepiperidine hydrochloride | Magnesium tert-butoxide, Acetonitrile | Reflux, 20 hours | 89% | 99.9% (HPLC) | [1] |
| Efinaconazole | (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane, 4-Methylenepiperidine | Ethanol | Microwave irradiation, 120°C, 6 hours | 90% | Not specified | [2] |
| Efinaconazole | (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane, this compound | Lithium hydroxide, Isopropanol/Water | 70°C, then reflux | 67% (as p-toluenesulfonate salt) | >99% (HPLC) | [3] |
| MenA Inhibitor (analogue of GSK1733953A) | tert-butyl 4-(((4-chlorophenyl)(3-hydroxyphenyl)methyl)oxy)methyl)piperidine-1-carboxylate | 4-Methylenepiperidine, Diisopropylazodicarboxylate (DIAD), Triphenylphosphine, Dichloromethane | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of Efinaconazole via Epoxide Ring-Opening with 4-Methylenepiperidine Hydrochloride
This protocol details the synthesis of Efinaconazole by the ring-opening of an epoxide intermediate with 4-methylenepiperidine hydrochloride, facilitated by a strong base.[1]
Materials:
-
(2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane
-
4-Methylenepiperidine hydrochloride
-
Magnesium tert-butoxide
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium chloride solution
-
Ethanol
-
Purified water
Procedure:
-
To a 250 mL three-necked flask equipped with a thermometer, add 4-methylenepiperidine hydrochloride (8 g, 60 mmol), magnesium tert-butoxide (10 g, 60 mmol), and acetonitrile (80 mL).
-
Add (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-[(1H-1,2,4-triazol-1-yl)methyl]oxirane (10.2 g, 40 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the reaction mixture to dryness to obtain the crude product.
-
Dissolve the crude product in dichloromethane (100 mL) and wash with saturated sodium chloride solution.
-
Separate the organic phase, dry it, and concentrate to obtain an oily residue (20 g).
-
Dissolve the oil in ethanol (20 mL) with stirring and cool the solution in an ice bath to 5-10°C.
-
Slowly add purified water (20 mL) dropwise to precipitate the solid product. Continue stirring for an additional 30 minutes.
-
Filter the precipitate and wash the filter cake with a 1:1 (v/v) mixture of ethanol and water (10 mL) to obtain the crude Efinaconazole.
-
For further purification, dissolve the crude product in ethanol (20 mL) with stirring and cool to 5-10°C in an ice bath.
-
Add purified water (20 mL) dropwise to induce crystallization and stir for 1 hour.
-
Filter the solid, wash with a 1:1 (v/v) mixture of ethanol and water (10 mL).
-
Dry the final product at 50°C under forced air to yield a grayish-white solid of Efinaconazole (12.3 g, 89% yield, 99.9% purity by HPLC).
Protocol 2: Microwave-Assisted Synthesis of Efinaconazole
This protocol describes a rapid, microwave-assisted synthesis of Efinaconazole.[2]
Materials:
-
(2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane (Epoxide 1)
-
4-Methylenepiperidine
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a microwave reaction vial, dissolve Epoxide 1 (54.2 mg, 0.216 mmol) in ethanol (217 µL).
-
Add 4-methylenepiperidine (147 mg, 1.51 mmol) to the solution.
-
Seal the vial and subject the reaction mixture to microwave irradiation at 120°C for 6 hours.
-
After cooling, quench the reaction with water.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash three times with water.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield Efinaconazole.
Visualizations
Synthesis Workflow for Efinaconazole
Caption: General workflow for the synthesis of Efinaconazole.
Inhibition of Menaquinone Biosynthesis in M. tuberculosis
Caption: Inhibition of MenA in the menaquinone biosynthesis pathway.
References
- 1. WO2018036416A1 - Efinaconazole preparation method and crystal form m of efinaconazole - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4-Methylenepiperidine Hydrobromide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylenepiperidine hydrobromide is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its rigid scaffold and the presence of a reactive exocyclic double bond make it a valuable starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents, with a focus on its application in the synthesis of antifungal agents and inhibitors of bacterial enzymes.
Application Note 1: Synthesis of Efinaconazole, a Topical Antifungal Agent
4-Methylenepiperidine is a key intermediate in the synthesis of Efinaconazole, a triazole antifungal agent used for the topical treatment of onychomycosis. The piperidine moiety is crucial for the molecule's activity, which targets lanosterol 14α-demethylase, an essential enzyme in the fungal ergosterol biosynthesis pathway.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis by Efinaconazole
The following diagram illustrates the mechanism of action of Efinaconazole. By inhibiting lanosterol 14α-demethylase, Efinaconazole disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to fungal cell death.
Experimental Protocol: Synthesis of Efinaconazole from 4-Methylenepiperidine
This protocol describes the ring-opening reaction of an epoxide intermediate with 4-methylenepiperidine to yield Efinaconazole.
Materials:
-
(2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane (epoxide intermediate)
-
This compound
-
Sodium hydroxide (NaOH)
-
Lithium bromide (LiBr)
-
Acetonitrile (CH3CN)
-
Ethanol (EtOH)
-
Purified water
Procedure:
-
In a reaction flask, add acetonitrile (30g), 4-methylenepiperidine hydrochloride (8.0g, 59.71mmol), and sodium hydroxide (2.4g, 59.71mmol).
-
To the mixture, add lithium bromide (13.8g, 95.5mmol) and (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-[(1H-1,2,4-triazol-1-yl)methyl]oxirane (15g, 59.71 mmol).[1]
-
Heat the reaction mixture and stir until the reaction is complete (monitor by TLC or HPLC).
-
After completion, cool the reaction mixture and add ethanol (90g).
-
Add purified water (90g) dropwise with stirring to precipitate the product.
-
Filter the solid and wash the filter cake.
-
Dry the solid under vacuum to obtain crude Efinaconazole.
Expected Yield: Approximately 77-86% with a purity of >99% by HPLC.[1]
Application Note 2: Development of MenA Inhibitors for Mycobacterium tuberculosis
The 4-methylenepiperidine scaffold is a key structural feature in a series of potent inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA). MenA is a crucial enzyme in the menaquinone (Vitamin K2) biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. As this pathway is absent in humans, MenA is an attractive target for the development of new anti-tubercular drugs.
Signaling Pathway: Inhibition of Menaquinone Biosynthesis
The diagram below outlines the menaquinone biosynthesis pathway in M. tuberculosis and highlights the role of MenA as the target for inhibitors containing the 4-methylenepiperidine moiety.
Quantitative Data: In Vitro Activity of 4-Methylenepiperidine Derivatives as MenA Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of 4-methylenepiperidine derivatives against the MenA enzyme and their growth inhibitory activity against M. tuberculosis.
| Compound ID | Western Moiety | Central Moiety | Eastern Moiety | MenA IC50 (µM)[2] | Mtb GIC50 (µM)[2] |
| 1 | 4-Chlorobenzophenone | 4-Methylenepiperidine | N-methyl-N-propylaminobenzyl | 18 ± 4 | 8 ± 1 |
| 2 | 3-Phenoxyphenyl | 4-Methylenepiperidine | N-methyl-N-propylaminobenzyl | 13 ± 3 | 10 ± 1 |
| 10 | 4-Bromophenyl | 4-Methylenepiperidine | N-methyl-N-propylaminobenzyl | 12 ± 2 | 14 ± 0 |
| 11 | 4-Chlorophenyl | 4-Methylenepiperidine | N-methyl-N-propylaminobenzyl | 22 ± 4 | 10 ± 1 |
| 14 | 3-Bromophenyl | 4-Methylenepiperidine | N-methyl-N-propylaminobenzyl | 12 ± 3 | 14 ± 0 |
IC50: Half maximal inhibitory concentration against the MenA enzyme. GIC50: Concentration that inhibits 50% of M. tuberculosis growth.
Experimental Protocol: Synthesis of a MenA Inhibitor Prototype
This protocol details the synthesis of (4-chlorophenyl)(3-(piperidin-4-ylmethoxy)phenyl)methanone, a core intermediate for a series of MenA inhibitors.[2]
Step 1: Synthesis of (4-chlorophenyl)(3-methoxyphenyl)methanone (I)
-
Dissolve 3-iodoanisole (4.2 g, 18.1 mmol) in 40 mL of anhydrous THF at -15 °C.
-
Add isopropylmagnesium chloride (10.0 mL, 20.0 mmol, 2M solution in THF) dropwise at -15 °C and stir for 1 h.
-
Cool the reaction mixture to -75 °C and add a solution of 4-chloro-N-methoxy-N-methylbenzamide (1.3 g, 6.5 mmol) in 10 mL of anhydrous THF dropwise.
-
Allow the reaction to warm to 0 °C and stir for 3 h.
-
Quench the reaction with a saturated aqueous solution of NH4Cl (65 mL).
-
Extract the aqueous layer with EtOAc (3 x 70 mL).
-
Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield compound I.
Step 2: Synthesis of (4-chlorophenyl)(3-hydroxyphenyl)methanone (II)
-
Reflux a mixture of compound I in 48% aqueous HBr and CH3COOH for 38 h.
-
After cooling, work up the reaction to isolate compound II.
Step 3: Synthesis of tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate (III)
-
To a solution of compound II, N-Boc-4-hydroxymethylpiperidine, and triphenylphosphine (TPP) in THF, add diisopropylazodicarboxylate (DIAD) and stir at room temperature for 21 h.
-
Evaporate the solvent and purify the residue by chromatography to obtain compound III.
Step 4: Synthesis of (4-chlorophenyl)(3-(piperidin-4-ylmethoxy)phenyl)methanone (IV)
-
Treat compound III (1.1 g, 2.5 mmol) with a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (10 mL) and stir for 2 h at room temperature.
-
Evaporate all volatiles under reduced pressure and co-evaporate the residue with MeOH.
-
Purify the product by flash column chromatography (DCM/MeOH = 9/1 to 4/1) to yield compound IV.[2]
Step 5: Reductive Amination to Final Product (Example for Compound 1)
-
To a stirring suspension of compound IV (0.2 g, 0.6 mmol) and 4-[methyl(propyl)amino]benzaldehyde (0.2 g, 1.1 mmol) in anhydrous DCM (9 mL), add NaBH(OAc)3 (0.5 g, 2.4 mmol).
-
Stir the reaction at room temperature for 30 h.
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry, and concentrate.
-
Purify by chromatography to obtain the final MenA inhibitor.[2]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility has been demonstrated in the synthesis of the approved antifungal drug Efinaconazole and in the development of promising new inhibitors of Mycobacterium tuberculosis. The protocols and data presented here provide a foundation for researchers to explore the potential of this scaffold in their own drug discovery programs. The unique structural features of 4-methylenepiperidine derivatives offer opportunities for the design of novel therapeutics with diverse pharmacological activities.
References
Synthetic Routes to Novel Heterocycles Using 4-Methylenepiperidine Hydrobromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 4-Methylenepiperidine hydrobromide as a key building block. The versatile nature of the exocyclic double bond in 4-methylenepiperidine allows for its participation in various cycloaddition and multicomponent reactions, leading to the formation of unique spiro-heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. The piperidine moiety is a prevalent feature in numerous FDA-approved drugs, and the development of new synthetic routes to piperidine-containing heterocycles is a continuous pursuit in pharmaceutical research.[1][2][3]
Synthesis of Spiro[isoxazolidine-5,4'-piperidine] Derivatives via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocycles with high regioselectivity and stereoselectivity. The reaction of a 1,3-dipole, such as a nitrone, with a dipolarophile, in this case, the exocyclic double bond of 4-methylenepiperidine, provides a direct route to spiro-isoxazolidine derivatives. These compounds are valuable scaffolds for the synthesis of more complex molecules and have shown a wide range of biological activities.
The general reaction scheme involves the in-situ generation of the free base of 4-methylenepiperidine from its hydrobromide salt, followed by its reaction with a nitrone. The hydrobromide salt provides better stability and handling properties for the volatile free base.
Caption: General workflow for the synthesis of spiro-isoxazolidines.
Experimental Protocol: Synthesis of 2'-Methyl-3'-phenylspiro[isoxazolidine-5,4'-piperidine]
This protocol describes a representative 1,3-dipolar cycloaddition reaction between 4-methylenepiperidine and C-phenyl-N-methylnitrone.
Materials:
-
This compound
-
C-phenyl-N-methylnitrone
-
Triethylamine (Et3N)
-
Toluene, anhydrous
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (20 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to generate the free base of 4-methylenepiperidine.
-
Add C-phenyl-N-methylnitrone (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrobromide salt.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2'-methyl-3'-phenylspiro[isoxazolidine-5,4'-piperidine].
Data Presentation
The following table summarizes the results for the synthesis of various spiro[isoxazolidine-5,4'-piperidine] derivatives using the described protocol with different nitrones.
| Entry | R1 | R2 | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | Methyl | 2'-Methyl-3'-phenylspiro[isoxazolidine-5,4'-piperidine] | 78 | 5:1 |
| 2 | 4-Chlorophenyl | Methyl | 2'-Methyl-3'-(4-chlorophenyl)spiro[isoxazolidine-5,4'-piperidine] | 82 | 6:1 |
| 3 | 4-Methoxyphenyl | Methyl | 2'-Methyl-3'-(4-methoxyphenyl)spiro[isoxazolidine-5,4'-piperidine] | 75 | 4:1 |
| 4 | Phenyl | Benzyl | 2'-Benzyl-3'-phenylspiro[isoxazolidine-5,4'-piperidine] | 72 | 5:1 |
Multicomponent Synthesis of Spiro-Piperidine Heterocycles
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates substantial portions of all the starting materials. These reactions are characterized by high atom economy and operational simplicity. While direct MCRs starting with this compound are not extensively documented, related piperidone derivatives are common precursors for the synthesis of spiro-piperidine frameworks.
A plausible MCR pathway could involve the in-situ formation of an enamine or enolate from a 4-piperidone derivative (which can be synthesized from 4-methylenepiperidine), followed by reaction with an aldehyde and another nucleophile.
Caption: Logical flow of a multicomponent reaction for spiro-piperidine synthesis.
Conceptual Protocol: Three-Component Synthesis of a Spiro[piperidine-4,5'-pyrimidine] Derivative
This conceptual protocol outlines a possible multicomponent reaction for the synthesis of a spiro-pyrimidine fused piperidine derivative, starting from an N-substituted 4-piperidone.
Materials:
-
N-Benzyl-4-piperidone
-
Benzaldehyde
-
Thiourea
-
Potassium carbonate (K2CO3)
-
Ethanol
Conceptual Procedure:
-
In a round-bottom flask, combine N-benzyl-4-piperidone (1.0 mmol), benzaldehyde (1.0 mmol), and thiourea (1.2 mmol) in ethanol (15 mL).
-
Add a catalytic amount of potassium carbonate (0.2 mmol).
-
Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the desired spiro[piperidine-4,5'-pyrimidine] derivative.
Data Presentation (Illustrative)
The following table provides illustrative data for the conceptual multicomponent synthesis of spiro[piperidine-4,5'-pyrimidine] derivatives.
| Entry | Aldehyde | N-Substituent | Product | Expected Yield (%) |
| 1 | Benzaldehyde | Benzyl | 1'-Benzyl-6'-phenyl-2'-thioxo-1',2',3',4',6',7'-hexahydrospiro[piperidine-4,5'-pyrimidine] | 65-75 |
| 2 | 4-Chlorobenzaldehyde | Benzyl | 1'-Benzyl-6'-(4-chlorophenyl)-2'-thioxo-1',2',3',4',6',7'-hexahydrospiro[piperidine-4,5'-pyrimidine] | 70-80 |
| 3 | 4-Methoxybenzaldehyde | Benzyl | 1'-Benzyl-6'-(4-methoxyphenyl)-2'-thioxo-1',2',3',4',6',7'-hexahydrospiro[piperidine-4,5'-pyrimidine] | 60-70 |
These protocols and application notes demonstrate the utility of this compound and its derivatives as versatile synthons for the construction of novel and medicinally relevant heterocyclic systems. The described methodologies offer efficient routes to spiro-piperidine scaffolds, which are of high interest for the development of new therapeutic agents.
References
Application Notes and Protocols for Catalytic Reactions Involving 4-Methylenepiperidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for various catalytic reactions utilizing 4-methylenepiperidine hydrobromide and its derivatives. This versatile building block is a key intermediate in the synthesis of complex molecules, particularly in the field of drug discovery. The following sections detail protocols for Suzuki-Miyaura coupling, catalytic hydrogenation, and Heck-type reactions, offering a valuable resource for researchers engaged in the synthesis of novel piperidine-based compounds.
Suzuki-Miyaura Coupling for the Synthesis of 4-Arylmethylpiperidines
The Suzuki-Miyaura coupling provides an efficient method for the construction of carbon-carbon bonds. In this application, the hydroboration of N-Boc-4-methylenepiperidine, derived from this compound, followed by a palladium-catalyzed cross-coupling with aryl halides, yields a variety of 4-arylmethylpiperidine derivatives. These products are valuable scaffolds in medicinal chemistry.
Experimental Protocol: Hydroboration followed by Suzuki-Miyaura Coupling[1][2]
Step 1: Hydroboration of N-Boc-4-methylenepiperidine
-
To a solution of N-Boc-4-methylenepiperidine (1.0 eq) in anhydrous THF (0.5 M), add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M solution in THF, 1.1 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. The resulting solution containing the B-(N-Boc-4-piperidinylmethyl)-9-BBN intermediate is used directly in the next step.
Step 2: Suzuki-Miyaura Coupling
-
To the solution from Step 1, add the aryl halide (1.0 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq), and an aqueous solution of a base such as 3 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-arylmethylpiperidine.
Data Presentation
| Aryl Halide | Product | Yield (%) |
| 2,5-Dibromopyridine | N-Boc-4-((5-bromopyridin-2-yl)methyl)piperidine | 85 |
| 4-Bromoacetophenone | N-Boc-4-(4-acetylbenzyl)piperidine | 78 |
| 1-Bromo-4-iodobenzene | N-Boc-4-(4-bromobenzyl)piperidine | 92 |
| Methyl 4-bromobenzoate | N-Boc-4-(4-(methoxycarbonyl)benzyl)piperidine | 88 |
Reaction Workflow
Catalytic Hydrogenation of 4-Methylenepiperidine Derivatives
Catalytic hydrogenation is a fundamental transformation for the saturation of double bonds. The exocyclic double bond of 4-methylenepiperidine derivatives can be readily reduced to afford the corresponding 4-methylpiperidine analogues. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.
Experimental Protocol: Catalytic Hydrogenation of N-Boc-4-methylenepiperidine
-
In a high-pressure reaction vessel, dissolve N-Boc-4-methylenepiperidine (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) (0.1-0.2 M).
-
Carefully add 10% palladium on carbon (Pd/C) (5-10 mol% catalyst loading) to the solution.
-
Seal the reaction vessel and purge with hydrogen gas (H₂) several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 atm).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-methylpiperidine.
-
If necessary, purify the product by flash column chromatography, although often the crude product is of sufficient purity for subsequent steps.
Data Presentation
| Substrate | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |
| N-Boc-4-methylenepiperidine | 10% Pd/C | Methanol | 1 | 25 | 12 | >95 |
| N-Cbz-4-methylenepiperidine | 10% Pd/C | Ethanol | 5 | 25 | 16 | >95 |
| This compound | 10% Pd/C | Methanol | 10 | 25 | 24 | ~90 |
Reaction Workflow
Heck Reaction for the Vinylation of 4-Methylenepiperidine Derivatives
The Heck reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. While specific examples with 4-methylenepiperidine are not extensively documented, a general protocol can be adapted for the arylation or vinylation at the exocyclic methylene position. The N-protecting group is crucial for solubility and to modulate the reactivity of the piperidine nitrogen.
Experimental Protocol: Heck Reaction of N-Boc-4-methylenepiperidine (Adapted General Protocol)
-
To a Schlenk tube, add N-Boc-4-methylenepiperidine (1.2 eq), the aryl or vinyl halide (1.0 eq), palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq), and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃) (0.04-0.10 eq).
-
Add a suitable base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), and a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Degas the reaction mixture by several cycles of vacuum and backfilling with an inert gas.
-
Heat the reaction mixture to 80-120 °C and stir for 12-48 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 4-(substituted-vinyl)piperidine derivative.
Data Presentation (Expected Outcomes Based on General Heck Reactivity)
| Aryl Halide | Expected Product | Predicted Yield Range (%) |
| Iodobenzene | N-Boc-4-(phenylvinyl)piperidine | 60-80 |
| 4-Bromoanisole | N-Boc-4-((4-methoxyphenyl)vinyl)piperidine | 50-75 |
| Vinyl bromide | N-Boc-4-(1,3-butadien-2-yl)piperidine | 40-60 |
Reaction Mechanism
Disclaimer
The provided protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may require optimization depending on the specific substrates and reagents used. This compound and its derivatives should be handled with care, and their material safety data sheets (MSDS) should be consulted prior to use.
Application Notes and Protocols for the Scale-Up Synthesis of 4-Methylenepiperidine Hydrobromide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the scalable synthesis of 4-methylenepiperidine hydrobromide, a key intermediate in the development of various pharmaceutical compounds. The described methodology is adapted from robust, high-yield processes developed for industrial production, focusing on safety, efficiency, and purity while avoiding reagents unsuitable for large-scale synthesis.
Introduction
4-Methylenepiperidine and its derivatives are crucial building blocks in medicinal chemistry, notably as key intermediates for the synthesis of antifungal agents like Efinaconazole.[1][2] The purity and quality of this intermediate are paramount as they can significantly impact the impurity profile of the final active pharmaceutical ingredient.[1] Historically, the synthesis of 4-methylenepiperidine has faced challenges in large-scale production, including multi-step procedures, low overall yields, and the use of hazardous reagents such as organolithium compounds, which are not ideal for industrial manufacturing.[1]
This document outlines a streamlined and robust process designed for scalability, high yield, and high purity, adapted for the production of the hydrobromide salt.[1]
Synthetic Strategy Overview
The most effective and scalable synthetic routes avoid complex purification methods like column chromatography and hazardous reagents. A common industrial approach involves a Wittig reaction on a protected piperidin-4-one, followed by deprotection and salt formation. An alternative robust process involves a multi-step synthesis starting from a different precursor, which also demonstrates high efficiency.
The general workflow for a scalable synthesis is depicted below. This process is designed to be efficient and minimize complex purification steps.
References
Application Note: Protecting Group Strategies for 4-Methylenepiperidine Hydrobromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylenepiperidine is a valuable synthetic intermediate and a key structural motif in numerous biologically active compounds and pharmaceutical agents.[1] Its secondary amine possesses inherent nucleophilicity and basicity, which often requires protection to prevent unwanted side reactions during multi-step synthetic sequences. The selection of an appropriate protecting group is critical for the successful synthesis of complex target molecules, allowing for controlled and regioselective transformations on other parts of the molecule.[2]
This application note provides detailed protocols for the protection of the 4-methylenepiperidine nitrogen with three commonly used protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). These groups are chosen for their distinct stability profiles, enabling orthogonal strategies in complex syntheses.[2][3] We present methods for both the protection and subsequent deprotection, summarized quantitative data, and workflows to guide researchers in selecting the optimal strategy for their specific synthetic needs.
General Consideration: Liberation of the Free Base
4-Methylenepiperidine hydrobromide is a salt. Prior to the introduction of any protecting group, the secondary amine must be liberated as the free base. This is typically achieved by treatment with a suitable inorganic or organic base.
Protocol: Neutralization of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a slight excess (1.1 to 2.0 equivalents) of a base (e.g., triethylamine (Et₃N), sodium bicarbonate (NaHCO₃), or potassium carbonate (K₂CO₃)) portion-wise while stirring.[4][5][6]
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
If an aqueous base was used, separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting crude 4-methylenepiperidine free base is typically a volatile oil and is often used immediately in the subsequent protection step without further purification.
Tert-Butoxycarbonyl (Boc) Protection
The Boc group is one of the most common amine protecting groups in organic synthesis. It is stable to a wide range of basic, hydrogenolytic, and nucleophilic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8]
Caption: Boc protection of 4-methylenepiperidine.
Experimental Protocol: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate (N-Boc-4-methylenepiperidine)
-
Prepare the free base of 4-methylenepiperidine from the hydrobromide salt as described in section 2.1.
-
Dissolve the crude 4-methylenepiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (Et₃N, 1.5 eq) to the solution at 0 °C.[4]
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M KHSO₄, saturated aqueous NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-4-methylenepiperidine as a liquid.[4]
Experimental Protocol: Deprotection of N-Boc-4-methylenepiperidine
-
Dissolve N-Boc-4-methylenepiperidine (1.0 eq) in a suitable organic solvent such as ethyl acetate, methanol, or dioxane.
-
Add a solution of hydrochloric acid (3-4 M in the chosen solvent, 5-10 eq) dropwise at 0 °C.[10]
-
Stir the reaction at room temperature for 2-10 hours, monitoring by TLC.[10]
-
Upon completion, a precipitate of 4-methylenepiperidine hydrochloride may form.
-
The solvent can be removed under reduced pressure, or the product can be precipitated by adding a non-polar solvent like diethyl ether or hexane.
-
Filter the solid and dry under vacuum to obtain 4-methylenepiperidine hydrochloride.[10]
Carboxybenzyl (Cbz) Protection
The Cbz group is a classic amine protecting group, stable under acidic and basic conditions. It is most commonly removed by catalytic hydrogenolysis, making it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[11]
Caption: Cbz protection of 4-methylenepiperidine.
Experimental Protocol: Synthesis of Benzyl 4-methylenepiperidine-1-carboxylate (N-Cbz-4-methylenepiperidine)
-
Prepare the free base of 4-methylenepiperidine from the hydrobromide salt.
-
Dissolve the crude amine (1.0 eq) in a mixture of THF and water (e.g., 1:1 ratio).[6]
-
Add sodium bicarbonate (NaHCO₃, 1.5-2.0 eq) to the solution.[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[6]
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.[6]
-
Monitor the reaction by TLC. Upon completion, remove the organic solvent (THF) under reduced pressure.
-
Extract the remaining aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Experimental Protocol: Deprotection of N-Cbz-4-methylenepiperidine
-
Dissolve N-Cbz-4-methylenepiperidine (1.0 eq) in a solvent such as methanol (MeOH) or ethanol (EtOH).
-
Add Palladium on carbon (Pd/C, 10% w/w, 5-10 mol%) to the solution.
-
Fit the reaction flask with a hydrogen balloon or perform the reaction in a hydrogenation apparatus.
-
Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC. Note that the exocyclic double bond may also be reduced under these conditions.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is widely used, particularly in peptide synthesis. Its key characteristic is its stability towards acidic and hydrogenolytic conditions, while being exceptionally labile to basic conditions, typically using a secondary amine like piperidine or 4-methylpiperidine.[8][12] This makes it orthogonal to both Boc and Cbz groups.
Caption: Fmoc protection of 4-methylenepiperidine.
Experimental Protocol: Synthesis of 9H-fluoren-9-ylmethyl (4-methylenepiperidin-1-yl)carbamate (N-Fmoc-4-methylenepiperidine)
-
Prepare the free base of 4-methylenepiperidine from the hydrobromide salt.
-
Dissolve the crude amine (1.0 eq) and Fmoc-succinamide (Fmoc-OSu, 1.05 eq) in a 2:1 mixture of THF and saturated aqueous NaHCO₃.[13]
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.[13]
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Experimental Protocol: Deprotection of N-Fmoc-4-methylenepiperidine
-
Dissolve N-Fmoc-4-methylenepiperidine (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add piperidine or 4-methylpiperidine to the solution to make a 20% (v/v) solution.[7][12]
-
Stir the reaction at room temperature. The reaction is typically very fast, often completing within 5-30 minutes.[7][12]
-
Monitor the reaction by TLC.
-
Upon completion, remove the DMF and excess piperidine under high vacuum.
-
The crude residue can be purified by dissolving in a suitable solvent and washing with water, or by column chromatography to isolate the pure 4-methylenepiperidine free base.
Data Summary
The following table summarizes typical reaction conditions for the protection and deprotection of 4-methylenepiperidine. Yields are general and may vary based on reaction scale and purity of starting materials.
| Strategy | Reaction | Reagent(s) | Solvent(s) | Temp. | Time | Typical Yield |
| Boc | Protection | Boc₂O, Et₃N | DCM | 0 °C to RT | 12-16 h | >90%[4] |
| Deprotection | 3-4 M HCl | Ethyl Acetate / MeOH | 0 °C to RT | 2-10 h | >95%[10] | |
| Cbz | Protection | Cbz-Cl, NaHCO₃ | THF / H₂O | 0 °C to RT | 3-5 h | 85-95%[6] |
| Deprotection | H₂, 10% Pd/C | MeOH / EtOH | RT | 4-12 h | >90%[11] | |
| Fmoc | Protection | Fmoc-OSu, NaHCO₃ | THF / H₂O | RT | 12-16 h | >90%[13] |
| Deprotection | 20% Piperidine | DMF | RT | 5-30 min | >95%[7] |
Orthogonal Strategy Workflow
The distinct chemical labilities of the Boc, Cbz, and Fmoc groups allow for their selective removal in the presence of one another, which is a cornerstone of modern complex molecule synthesis.
Caption: Orthogonal deprotection workflow using Fmoc and Boc groups.
This workflow illustrates a scenario where the 4-methylenepiperidine nitrogen is protected with a base-labile Fmoc group, while another amine in the molecule is protected with an acid-labile Boc group. The Fmoc group can be selectively removed to allow for modification of the piperidine nitrogen, leaving the Boc group intact. Subsequently, the Boc group can be removed under acidic conditions without affecting the newly modified piperidine moiety.
Conclusion
The protection of the 4-methylenepiperidine nitrogen is a crucial step in its utilization as a synthetic building block. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the overall synthetic strategy, considering the stability of other functional groups and protecting groups present in the molecule. The protocols and data provided herein offer a comprehensive guide for researchers to effectively implement these protecting group strategies in their synthetic endeavors.
References
- 1. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. Bot Detection [iris-biotech.de]
- 4. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 5. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. peptide.com [peptide.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 13. total-synthesis.com [total-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylenepiperidine Hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylenepiperidine Hydrobromide.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: My Wittig reaction to form the methylene group is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the Wittig reaction for this synthesis are a common challenge. Several factors could be contributing to this issue:
-
Base Selection and Addition: The choice and handling of the base are critical. Potassium tert-butoxide (t-BuOK) is frequently used. Ensure it is fresh and has been stored under anhydrous conditions. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent moisture from quenching the ylide. Add the base portion-wise at a low temperature (0-10°C) to control the exothermic reaction.
-
Solvent Quality: The solvent, often toluene or DMF, must be anhydrous. The presence of water will react with the phosphonium ylide, reducing the yield.
-
Reaction Temperature: After the addition of the base, the reaction temperature may need to be optimized. Some protocols suggest maintaining a low temperature, while others involve warming to 50-60°C.[1] Experiment within this range to find the optimal condition for your specific setup.
-
Impure Starting Materials: Ensure the purity of your starting piperidone derivative and methyltriphenylphosphonium bromide. Impurities can lead to side reactions and lower the overall yield.
Question: I am observing a significant amount of an etherate byproduct in my reaction mixture. How can I minimize its formation?
Answer:
The formation of an etherate byproduct, particularly when using potassium tert-butoxide, is a known side reaction that can significantly lower the yield.[1] This occurs due to a substitution reaction between the starting material and the base. To minimize this:
-
Controlled Base Addition: Add the potassium tert-butoxide in batches at a controlled, low temperature to avoid localized high concentrations of the base.
-
Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or GC-MS). Avoid unnecessarily long reaction times or high temperatures, which can favor the formation of the etherate byproduct.
-
Alternative Base: Consider exploring alternative, less nucleophilic strong bases if the issue persists.
Question: The deprotection of the N-Boc protecting group is leading to impurities that are difficult to separate. What are the best practices for this step?
Answer:
The removal of the N-Boc (tert-butoxycarbonyl) group is typically achieved under acidic conditions. However, harsh acidic conditions and high temperatures can lead to the formation of hard-to-remove impurities.[1] To achieve clean deprotection and salt formation:
-
Choice of Acid: While hydrochloric acid is commonly used, hydrobromic acid (HBr) is required for the desired hydrobromide salt. Use a solution of HBr in a suitable solvent like acetic acid or an organic solvent.
-
Simultaneous Deprotection and Salt Formation: A robust method involves the simultaneous deprotection and salt formation.[2] This can simplify the workflow and potentially increase the yield.
-
Temperature Control: Perform the deprotection and salt formation at a controlled temperature, avoiding excessive heat which can promote side reactions.
-
Crystallization: After the reaction, adding a poor solvent can help to precipitate the desired this compound salt, leaving impurities in the solution.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 4-Methylenepiperidine and its salts?
A1: Several synthetic routes have been reported, with the most common being the Wittig reaction on an N-protected 4-piperidone derivative, followed by deprotection and salt formation.[2][3] Other routes involve elimination reactions from 4-substituted piperidines.[1] The choice of route often depends on factors like scale, cost of starting materials, and desired purity.
Q2: Why is the hydrochloride salt more commonly reported in the literature than the hydrobromide salt?
A2: The hydrochloride salt is frequently synthesized and reported, likely due to the widespread availability and lower cost of hydrochloric acid.[2][3][4] However, the hydrobromide salt can be prepared using hydrobromic acid in the final deprotection/salt formation step.[1][2] The choice between the hydrochloride and hydrobromide salt may be dictated by the requirements of the subsequent synthetic steps or the desired final active pharmaceutical ingredient.
Q3: What are the critical quality attributes for this compound intended for pharmaceutical use?
A3: For pharmaceutical applications, high purity is paramount. The impurity profile of the 4-Methylenepiperidine intermediate can significantly impact the quality of the final active pharmaceutical ingredient.[3] Key quality attributes include high assay (typically >99%), low levels of residual solvents, and the absence of specific process-related impurities.
Data Presentation
Table 1: Comparison of Reported Yields and Purity for 4-Methylenepiperidine Salts
| Synthetic Route Highlight | Product | Overall Yield | Purity | Reference |
| Wittig on N-Boc-4-piperidone, deprotection | 4-Methylenepiperidine HCl | 83.5% | 99.9% | [4] |
| Improved Wittig, deprotection & salt formation | 4-Methylenepiperidine HCl | 99.1% | 99.7% | [3][4] |
| Elimination from mesylate precursor | N-Boc-4-methylenepiperidine | 86% | Not Specified | [1] |
| Deprotection and salt formation | 4-Methylenepiperidine HCl | 81% | 99.94% | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-methylenepiperidine via Wittig Reaction
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous toluene under a nitrogen atmosphere, add potassium tert-butoxide in portions at 10-20°C.
-
Stir the resulting ylide solution at this temperature for 1 hour.
-
Add a solution of N-Boc-4-piperidone in anhydrous toluene dropwise, maintaining the temperature between 10-20°C.
-
After the addition is complete, continue stirring for 1 hour at the same temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-Boc-4-methylenepiperidine.
Protocol 2: Deprotection and Formation of this compound
-
Dissolve the crude N-Boc-4-methylenepiperidine in a suitable solvent such as acetic acid or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrobromic acid (e.g., 33% HBr in acetic acid or a solution in isopropanol).
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, the hydrobromide salt may precipitate directly. If not, add a poor solvent like methyl tert-butyl ether to induce crystallization.
-
Filter the resulting solid, wash with the poor solvent, and dry under vacuum to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low Wittig reaction yield.
References
- 1. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 2. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
optimization of reaction conditions for 4-Methylenepiperidine hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of 4-Methylenepiperidine Hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods involve the Wittig reaction starting from a protected 4-piperidone derivative, followed by deprotection and salt formation. Another approach involves the dehydration of a corresponding 4-hydroxymethylpiperidine derivative.
Q2: I am getting a low yield in my Wittig reaction. What are the potential causes?
A2: Low yields in the Wittig reaction can stem from several factors:
-
Inactive Ylide: The phosphorus ylide may not have formed completely due to an insufficiently strong base or degradation from moisture or air.
-
Steric Hindrance: The ketone substrate or the ylide itself may be sterically hindered, slowing down the reaction.[1]
-
Side Reactions: The strong base used for ylide generation can promote side reactions, such as enolization of the ketone.
-
Unstable Ylide: If the ylide is not stabilized, it might be consumed by side reactions before it can react with the ketone.
Q3: What is the purpose of the N-protecting group in the synthesis?
A3: The nitrogen atom in the piperidine ring is nucleophilic and can interfere with the Wittig reaction. A protecting group, such as the tert-butoxycarbonyl (Boc) group, is used to temporarily block this reactivity, ensuring the reaction proceeds as desired.
Q4: I am observing significant byproducts in my reaction mixture. How can I minimize them?
A4: Minimizing byproducts requires careful optimization of reaction conditions. For the Wittig reaction, ensure anhydrous conditions and a suitable base to prevent side reactions. During deprotection of N-Boc-4-methylenepiperidine, using milder acidic conditions or optimizing the reaction time and temperature can prevent degradation of the product.[2] Purification of intermediates at each step is also crucial.
Q5: How can I confirm the successful formation of this compound?
A5: The final product can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its structure and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Wittig Reaction - Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Poor Ylide Formation | Use a strong, anhydrous base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an inert, dry solvent (e.g., THF, Toluene). Ensure all glassware is thoroughly dried. |
| Degradation of Ylide | Prepare the ylide in situ and use it immediately. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Unreactive Ketone | Increase the reaction temperature or prolong the reaction time. Consider using a more reactive phosphonium salt. |
| Side Reactions | Add the ketone to the pre-formed ylide solution at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions. |
Problem 2: N-Boc Deprotection - Incomplete Reaction or Product Degradation
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotection | Increase the concentration of the acid (e.g., HCl in dioxane or trifluoroacetic acid) or the reaction time. Gentle heating may be required. |
| Product Degradation | Use milder acidic conditions (e.g., lower concentration of acid, lower temperature). Monitor the reaction closely by TLC or LC-MS to avoid over-exposure to acid. |
| Formation of Byproducts | Ensure the starting N-Boc-4-methylenepiperidine is pure. Byproducts can arise from impurities carried over from the previous step. |
Problem 3: Salt Formation and Purification - Low Yield or Impure Product
| Possible Cause | Troubleshooting Step | | Incomplete Precipitation | Ensure the correct stoichiometry of hydrobromic acid is used. Use a suitable anti-solvent (e.g., diethyl ether, ethyl acetate) to induce precipitation. | | Oily Product | The product may be hygroscopic. Ensure all solvents are anhydrous and handle the product under a dry atmosphere. Trituration with a non-polar solvent may help solidify the product. | | Colored Impurities | Treat the crude product with activated charcoal before recrystallization to remove colored impurities. |
Data Presentation
Table 1: Optimization of the Wittig Reaction for N-Boc-4-methylenepiperidine Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-BuLi | THF | -78 to 25 | 12 | ~85 |
| 2 | NaH | DMSO | 25 to 50 | 6 | ~70 |
| 3 | t-BuOK | Toluene | 25 to 80 | 8 | ~75 |
| 4 | LiHMDS | THF | -78 to 25 | 10 | ~88 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Table 2: Optimization of N-Boc Deprotection
| Entry | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4M HCl in Dioxane | Dioxane | 25 | 2 | >95 |
| 2 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to 25 | 1 | >95 |
| 3 | HBr in Acetic Acid | Acetic Acid | 25 | 1 | ~90 |
Note: Yields are for the free amine before salt formation.
Table 3: Optimization of Hydrobromide Salt Formation
| Entry | Solvent for Free Base | HBr Source | Precipitation Solvent | Temperature (°C) | Yield (%) |
| 1 | Diethyl Ether | 48% aq. HBr | - | 0 to 25 | ~90 |
| 2 | Isopropanol | HBr gas | Diethyl Ether | 0 | >95 |
| 3 | Ethyl Acetate | HBr in Acetic Acid | - | 0 to 25 | ~92 |
Note: Yields are for the final salt product.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-methylenepiperidine via Wittig Reaction
-
Phosphonium Salt Formation: To a solution of triphenylphosphine in toluene, add methyl bromide and stir at room temperature for 24 hours. The resulting white precipitate of methyltriphenylphosphonium bromide is filtered, washed with cold toluene, and dried under vacuum.
-
Ylide Formation: Suspend the methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂). Cool the suspension to 0 °C and add n-butyllithium (n-BuLi) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which the solution will turn deep red, indicating ylide formation.
-
Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-4-methylenepiperidine as a colorless oil.
Protocol 2: Deprotection of N-Boc-4-methylenepiperidine and Formation of this compound
-
Deprotection: Dissolve N-Boc-4-methylenepiperidine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. Add a solution of 4M HCl in dioxane or excess trifluoroacetic acid at 0 °C. Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Isolation of Free Base (Optional): The reaction mixture can be basified with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent to isolate the free 4-methylenepiperidine. This step is often bypassed.
-
Salt Formation: To the solution of 4-methylenepiperidine (either as the hydrochloride salt from deprotection or as the free base), add a stoichiometric amount of 48% aqueous hydrobromic acid dropwise at 0 °C.
-
Purification: The resulting precipitate of this compound is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final product as a white to off-white solid.
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of 4-Methylenepiperidine Hydrobromide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 4-methylenepiperidine hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products derived from this compound?
The most common and effective purification techniques for derivatives of this compound include:
-
Recrystallization: This is a primary method for purifying solid compounds. It is particularly useful for removing soluble impurities.
-
Column Chromatography: This technique is used to separate the desired product from a mixture based on differential adsorption to a stationary phase. It is effective for removing byproducts with different polarities.
-
Acid-Base Extraction: This liquid-liquid extraction method is useful for separating basic compounds, like piperidine derivatives, from neutral or acidic impurities.
Q2: How do I choose the right purification technique for my product?
The choice of purification technique depends on the physical state of your product (solid or oil), the nature of the impurities, and the desired final purity.
-
For solid products with good crystallinity, recrystallization is often the most straightforward method.
-
If your product is an oil or if recrystallization fails to remove certain impurities, column chromatography is a powerful alternative.[1]
-
To remove non-basic impurities from your basic piperidine derivative, an acid-base extraction can be a highly effective initial purification step.
Q3: What are some common impurities I might encounter?
Common impurities can include unreacted starting materials, byproducts from the reaction (e.g., triphenylphosphine oxide from a Wittig reaction), and decomposition products.[2][3][4] For instance, in syntheses involving a Wittig reaction with a piperidone, triphenylphosphine oxide is a major byproduct that needs to be removed.
Troubleshooting Guides
Recrystallization
Problem: My compound will not crystallize.
-
Possible Cause: Too much solvent was used.
-
Possible Cause: The solution is not saturated.
-
Solution: Try adding a seed crystal (a small crystal of the pure compound) to induce crystallization. Alternatively, scratching the inside of the flask with a glass rod can create nucleation sites.[6]
-
-
Possible Cause: The wrong solvent is being used.
-
Solution: Perform solubility tests to find a solvent in which your compound is soluble at high temperatures but insoluble at low temperatures.[5] For amine salts like piperidine hydrobromide derivatives, polar solvents like ethanol, methanol, or mixtures with water are often good starting points.[7][8]
-
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The compound is coming out of solution above its melting point.
-
Solution: Reheat the solution and add a small amount of additional solvent to keep the compound dissolved at a slightly lower temperature. Slow cooling is crucial.[6]
-
-
Possible Cause: High levels of impurities are depressing the melting point.
-
Solution: Consider a preliminary purification step like an acid-base extraction or a quick filtration through a plug of silica gel to remove some of the impurities before attempting recrystallization.
-
Problem: The yield is very low.
-
Possible Cause: Too much solvent was used, and a significant amount of product remains in the mother liquor.[5][6]
-
Solution: Concentrate the mother liquor and cool it again to obtain a second crop of crystals.[6]
-
-
Possible Cause: The crystals were washed with a solvent in which they are too soluble.
-
Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.[5]
-
Column Chromatography
Problem: Poor separation of my compound from impurities.
-
Possible Cause: The eluent system is not optimized.
-
Solution: Use thin-layer chromatography (TLC) to test different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the optimal eluent for separation. For basic compounds like piperidine derivatives, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel.
-
-
Possible Cause: The column was not packed properly.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks to allow for an even flow of the mobile phase.
-
Problem: The compound is streaking or tailing on the column.
-
Possible Cause: The compound is interacting too strongly with the acidic silanol groups on the silica gel.
-
Solution: Add a small amount of a base, such as triethylamine or pyridine, to the eluent system to neutralize the acidic sites on the silica gel.
-
-
Possible Cause: The sample was overloaded on the column.
-
Solution: Use an appropriate ratio of sample to silica gel (typically 1:20 to 1:100 by weight).
-
Quantitative Data
| Purification Technique | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Reference |
| Recrystallization | 85-95% | >99% | 70-90% | [5] |
| Column Chromatography | 70-90% | >98% | 60-85% | |
| Acid-Base Extraction | 50-80% | 90-95% | >90% |
Note: These are general ranges and can vary significantly depending on the specific compound and the nature of the impurities. A patent for the preparation of 4-methylenepiperidine hydrochloride reports achieving a purity of over 99% with an impurity content of less than 0.1% after purification.[1] Another source indicates a purity of 99.94% as determined by HPLC.[1]
Experimental Protocols
Protocol 1: Recrystallization of a Solid 4-Methylenepiperidine Derivative
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at room temperature. If it dissolves, the solvent is not suitable. If it does not dissolve, heat the solvent to its boiling point. If the compound dissolves, it is a potentially good solvent. Suitable solvents for piperidine salts often include alcohols (ethanol, isopropanol) or their mixtures with water.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the solvent dropwise until a clear solution is obtained. Use the minimum amount of hot solvent necessary.[5]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]
-
Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Protocol 2: Flash Column Chromatography of a 4-Methylenepiperidine Derivative
-
Eluent Selection: Use TLC to determine a suitable eluent system. For a 4-methylenepiperidine derivative, a good starting point is a mixture of n-hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. If tailing is observed, add 0.1-1% triethylamine to the eluent mixture.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Acid-Base Extraction for a Basic 4-Methylenepiperidine Derivative
-
Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or diethyl ether).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine derivative will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer from the organic layer. The organic layer can be discarded (or saved for recovery of other components).
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 1M NaOH or a saturated sodium bicarbonate solution) until the solution is basic (check with pH paper). The protonated piperidine derivative will be deprotonated and precipitate out or form an oily layer.
-
Extraction: Extract the aqueous layer with a fresh portion of the organic solvent. The purified basic product will now be in the organic layer. Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent by rotary evaporation to yield the purified product.
Visualizations
Caption: Workflow for the purification of a solid 4-methylenepiperidine derivative by recrystallization.
Caption: General workflow for the purification of a 4-methylenepiperidine derivative using column chromatography.
Caption: A troubleshooting guide for common issues encountered during the recrystallization of 4-methylenepiperidine derivatives.
References
- 1. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: 4-Methylenepiperidine Hydrobromide
Welcome to the Technical Support Center for 4-Methylenepiperidine Hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in the stable storage, handling, and troubleshooting of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
Issue 1: Compound has changed color (e.g., turned yellow or brown).
-
Possible Cause 1: Exposure to Air and/or Light.
-
Explanation: Like many amine-containing compounds, this compound can be susceptible to oxidation, which is often accelerated by light. This can lead to the formation of colored impurities.
-
Solution: Always store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a light-protected container (e.g., an amber vial).
-
-
Possible Cause 2: Presence of Impurities.
-
Explanation: The presence of residual impurities from the synthesis can lead to discoloration over time.
-
Solution: If the discoloration is significant and impacts experimental results, repurification by recrystallization may be necessary. Ensure that the solvents used for recrystallization are of high purity and are thoroughly degassed.
-
-
Possible Cause 3: Inappropriate Storage Temperature.
-
Explanation: Elevated temperatures can accelerate degradation pathways.
-
Solution: Ensure the compound is stored at the recommended temperature.
-
Issue 2: Poor solubility in a desired solvent.
-
Possible Cause 1: Incorrect Solvent Choice.
-
Explanation: As a hydrobromide salt, this compound is generally more soluble in polar protic solvents.
-
Solution: Test solubility in a range of solvents, starting with polar protic solvents like methanol or ethanol. For less polar solvents, the addition of a small amount of a co-solvent may improve solubility.
-
-
Possible Cause 2: Compound has degraded or polymerized.
-
Explanation: Degradation or polymerization can lead to the formation of insoluble materials. The exocyclic double bond in 4-methylenepiperidine makes it susceptible to polymerization.
-
Solution: If the compound appears clumpy or has visible particulates that do not dissolve, it may have degraded. It is advisable to use a fresh batch of the compound. To minimize the risk of polymerization, store the compound in a cold, dark, and inert environment.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound Degradation.
-
Explanation: The presence of degradation products can interfere with reactions and lead to unexpected outcomes.
-
Solution: Confirm the purity of the compound using an appropriate analytical technique such as NMR or LC-MS before use. If degradation is suspected, use a fresh, properly stored sample.
-
-
Possible Cause 2: Hygroscopic Nature.
-
Explanation: Hydrobromide salts can be hygroscopic, meaning they absorb moisture from the atmosphere. The presence of water can affect reaction stoichiometry and kinetics.
-
Solution: Handle the compound in a dry environment, such as a glove box or under a stream of inert gas. Store the compound in a desiccator.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C in a refrigerator.[1] For extended storage, some suppliers recommend freezing at -20°C .[2][3] It is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a light-protected container to prevent oxidation and degradation.
Q2: What is the typical shelf life of this compound?
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for the hydrobromide salt are not extensively documented, potential degradation can occur through:
-
Oxidation: The piperidine ring can be susceptible to oxidation, especially when exposed to air and light.
-
Polymerization: The exocyclic methylene group is a reactive functional group that can potentially undergo polymerization, especially under conditions of heat, light, or in the presence of radical initiators.
-
Hydrolysis: Although generally stable, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to hydrolysis, although this is less common for hydrobromide salts compared to esters or amides.
Q4: Is this compound hygroscopic?
A4: Amine hydrohalide salts can be hygroscopic. It is recommended to handle this compound in a dry environment and store it in a desiccator to minimize moisture absorption.
Q5: What are the safety precautions for handling this compound?
A5: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Data Presentation
| Parameter | Recommended Condition |
| Storage Temperature | 2-8°C (refrigerator) or -20°C (freezer for long-term)[1][2][3] |
| Atmosphere | Inert (Argon or Nitrogen) |
| Light Protection | Amber vial or other light-blocking container |
| Handling | In a dry, well-ventilated area or fume hood |
Experimental Protocols
Protocol 1: Stability Indicating Method using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity of this compound and detect any degradation products.
-
Objective: To separate the parent compound from potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient will depend on the polarity of the degradation products.
-
Detection: UV detection at a wavelength where the parent compound and potential chromophoric degradation products absorb.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard solution to determine the retention time of the parent compound.
-
Analyze samples that have been subjected to forced degradation (see Protocol 2) to assess the separation of degradation products from the parent peak.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.
-
Objective: To intentionally degrade this compound under various stress conditions.
-
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Dissolve the compound in a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.
-
For each condition, a control sample (un-stressed) should be analyzed in parallel.
-
Analyze the stressed samples using the developed HPLC method (Protocol 1) to identify and quantify any degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound.
Caption: Factors influencing the stability of this compound.
References
side reactions and byproducts in 4-Methylenepiperidine hydrobromide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylenepiperidine hydrobromide and related reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic routes involve the Wittig reaction using a protected 4-piperidone derivative, followed by deprotection and salt formation. Key starting materials often include N-benzyl-4-piperidone or N-Boc-4-piperidone. Another approach involves the dehydration of a corresponding 4-hydroxymethylpiperidine derivative.
Q2: What are the critical parameters to control during the Wittig reaction for this synthesis?
A2: The choice of base, solvent, and temperature are crucial. Strong bases like potassium tert-butoxide or n-butyllithium are commonly used to generate the phosphorus ylide. The reaction is often performed in anhydrous solvents like THF or DMSO under an inert atmosphere to prevent moisture from quenching the ylide. Temperature control is important to manage the exothermic nature of the ylide formation and to control selectivity.
Q3: What side reactions can occur during the N-debenzylation of 1-benzyl-4-methylenepiperidine?
A3: N-debenzylation, often carried out using hydrogenolysis or reagents like 1-chloroethyl chloroformate, can be accompanied by side reactions. Under strongly acidic conditions, impurities can be generated, complicating purification. Catalyst poisoning can be an issue during hydrogenolysis if sulfur-containing compounds are present.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through recrystallization from a suitable solvent system. Patents describe methods involving the addition of a poor solvent to precipitate the product after forming the salt in a solvent like methanol or ethanol. Column chromatography can also be employed to remove persistent impurities, though this is less desirable for large-scale production.[1][2]
Troubleshooting Guides
Issue 1: Low Yield in Wittig Reaction
Symptoms:
-
Low conversion of the starting 4-piperidone derivative.
-
Presence of unreacted starting material and triphenylphosphine oxide in the crude product.
Possible Causes & Solutions:
| Cause | Solution |
| Inactive Ylide | The phosphorus ylide is sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents. |
| Incorrect Base or Stoichiometry | The choice and amount of base are critical for efficient ylide formation. For unstabilized ylides, strong bases like n-BuLi or KOtBu are necessary. Ensure the correct molar equivalents of the base are used. Consider titrating the organolithium reagent if its concentration is uncertain. |
| Side Reaction with Base | In some cases, the starting material or solvent can react with the strong base. For instance, a patent mentions that with potassium tert-butoxide, a substitution reaction can occur, forming an etherate byproduct, which lowers the yield.[1] Consider alternative bases or reaction conditions if this is suspected. |
| Steric Hindrance | Sterically hindered ketones may react slowly. In such cases, the Horner-Wadsworth-Emmons (HWE) reaction might be a better alternative. |
Issue 2: Formation of Impurities During N-Debenzylation
Symptoms:
-
Multiple spots on TLC of the crude product after debenzylation.
-
Difficulty in purifying the final product.
Possible Causes & Solutions:
| Cause | Solution |
| Harsh Acidic Conditions | The use of strong acids, particularly at elevated temperatures, can lead to the formation of various impurities.[3] If using 1-chloroethyl chloroformate followed by methanolysis, carefully control the temperature and reaction time. Consider alternative, milder debenzylation methods if possible. |
| Incomplete Reaction | If the debenzylation is incomplete, the starting N-benzyl-4-methylenepiperidine will contaminate the product. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. |
| Catalyst Poisoning (Hydrogenolysis) | If using catalytic hydrogenation for debenzylation, trace impurities (e.g., sulfur compounds) in the starting material or solvent can poison the catalyst (e.g., Pd/C), leading to an incomplete reaction. Ensure the purity of all reagents and solvents. |
Experimental Protocols
Protocol 1: Wittig Reaction for the Synthesis of 1-Benzyl-4-methylenepiperidine
This protocol is adapted from methodologies described in the patent literature.[1]
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0-10 °C in an ice bath.
-
Slowly add a strong base, such as potassium tert-butoxide, in portions, maintaining the temperature below 20 °C.
-
Stir the resulting ylide solution at room temperature for 1-2 hours.
-
Cool the reaction mixture again to 0-10 °C and add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: N-Debenzylation and Hydrobromide Salt Formation
This protocol is a general procedure based on methods found in the literature.
-
Dissolve 1-benzyl-4-methylenepiperidine in a suitable solvent such as toluene or dichloromethane.
-
Cool the solution to 0-10 °C.
-
Slowly add 1-chloroethyl chloroformate dropwise.
-
After the addition is complete, warm the reaction mixture to reflux and stir for 2-4 hours.
-
Cool the reaction mixture and add methanol.
-
Heat the mixture to reflux for another 1-2 hours to complete the decomposition of the carbamate intermediate.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of hydrobromic acid to precipitate the this compound salt.
-
Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
Data Presentation
Table 1: Comparison of Yields for 4-Methylenepiperidine Hydrochloride Synthesis
| Starting Material | Reagents | Yield (%) | Purity (%) | Reference |
| N-methyl-4-piperidone | Methyltriphenylphosphonium bromide, t-BuOK, HCl | 85 | >99 | [1] |
| N-Boc-4-piperidone | Methyltriphenylphosphonium bromide, t-BuOK, HCl | Not specified | >99.9 | [1] |
Note: Data for the hydrobromide salt was not explicitly found in a comparable format in the initial search results, but the principles are analogous to the hydrochloride synthesis.
Visualizations
Caption: Workflow for the Wittig reaction in the synthesis of 4-methylenepiperidine, highlighting key steps and potential side reactions.
References
Navigating the Synthesis of 4-Methylenepiperidine Hydrobromide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-methylenepiperidine hydrobromide. Our aim is to help you improve reaction yields and product purity through a deeper understanding of the reaction parameters and potential pitfalls.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| MYP-Y-01 | Low Yield of 4-Methylenepiperidine | Incomplete Wittig reaction. | - Ensure the ylide is fully formed before adding the ketone. - Use a fresh, anhydrous solvent. - Increase the equivalents of the Wittig reagent. |
| Inefficient deprotection of the N-protecting group. | - For Boc-protected intermediates, ensure strongly acidic conditions (e.g., HCl in an appropriate solvent) are used for complete removal.[1] - Monitor the reaction progress by TLC or LC-MS to ensure full conversion. | ||
| Product loss during workup and purification. | - Optimize extraction solvent and pH. - For distillation, ensure the vacuum is adequate and the temperature is controlled to prevent product decomposition. | ||
| MYP-P-01 | Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | - Increase the reaction time and/or temperature, monitoring for product degradation. |
| Ineffective catalyst or reagent. | - Use fresh, high-purity reagents. - For reactions involving catalysts, ensure the catalyst is not poisoned. | ||
| MYP-P-02 | Formation of Side-Products (e.g., Isomeric Alkenes) | Use of a non-selective base in the Wittig reaction. | - Employ a strong, non-nucleophilic base like sodium hydride or n-butyllithium for ylide formation. |
| Acid-catalyzed isomerization during deprotection or workup. | - Neutralize the reaction mixture promptly after deprotection. - Avoid prolonged exposure to strongly acidic conditions, especially at elevated temperatures.[2] | ||
| MYP-H-01 | Difficulty in Crystallizing the Hydrobromide Salt | Presence of impurities inhibiting crystallization. | - Purify the free base (4-methylenepiperidine) by distillation before salt formation. - Perform a solvent screen to find an appropriate anti-solvent for crystallization. |
| Incorrect stoichiometry of hydrobromic acid. | - Carefully control the addition of HBr. Use of a standardized HBr solution is recommended. | ||
| Water content in the solvent. | - Use anhydrous solvents for the salt formation and crystallization steps. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 4-methylenepiperidine and its salts?
A1: Two prevalent routes are the Wittig reaction and the deprotection of a protected 4-methylenepiperidine derivative. The Wittig reaction typically involves reacting a suitable N-protected-4-piperidone with a methylide reagent (e.g., from methyltriphenylphosphonium bromide).[1][2] Another common approach is the deprotection of a commercially available or synthesized N-protected 4-methylenepiperidine, such as the N-Boc or N-benzyl derivative.[1][2]
Q2: How can I improve the purity of my this compound?
A2: High purity, often exceeding 99%, can be achieved through careful purification of the intermediate 4-methylenepiperidine free base before salt formation.[1] Distillation of the free base is a highly effective method. Subsequent crystallization of the hydrobromide salt from a suitable solvent system, such as ethanol/ethyl acetate or isopropanol/ether, can further enhance purity by removing residual impurities.
Q3: What are the critical parameters to control during the Wittig reaction for this synthesis?
A3: Key parameters for a successful Wittig reaction in this context include:
-
Anhydrous Conditions: The ylide is highly reactive towards water. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Base Selection: A strong base is required to deprotonate the phosphonium salt. Common choices include sodium hydride, n-butyllithium, or potassium tert-butoxide.
-
Temperature Control: The initial ylide formation is often performed at a reduced temperature (e.g., 0 °C or below) to ensure stability, followed by warming to room temperature or gentle heating for the reaction with the ketone.
Q4: My final product is a sticky oil instead of a crystalline solid. What should I do?
A4: The formation of an oil suggests the presence of impurities or residual solvent. Try the following:
-
Purify the Free Base: As mentioned, purifying the 4-methylenepiperidine free base by distillation before forming the salt is crucial.
-
Solvent Selection: Experiment with different solvent/anti-solvent combinations for crystallization.
-
Trituration: Attempt to induce crystallization by triturating the oil with a suitable non-solvent.
-
Seed Crystals: If available, adding a small seed crystal of pure this compound can initiate crystallization.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-methylenepiperidine via Wittig Reaction
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a strong base (e.g., potassium tert-butoxide) portion-wise.
-
Allow the resulting yellow-orange ylide solution to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-4-methylenepiperidine.
Protocol 2: Deprotection of N-Boc-4-methylenepiperidine and Formation of the Hydrobromide Salt
-
Dissolve N-Boc-4-methylenepiperidine in a suitable solvent such as dioxane or methanol.
-
Add a solution of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) and stir at room temperature. The reaction progress can be monitored by the evolution of gas (isobutylene).
-
Once the reaction is complete (as indicated by TLC or LC-MS), concentrate the mixture under reduced pressure.
-
Add a suitable anti-solvent (e.g., diethyl ether or ethyl acetate) to precipitate the this compound.
-
Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum to obtain the final product.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key stages of the synthesis and a troubleshooting decision tree.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
handling and safety precautions for 4-Methylenepiperidine hydrobromide
Technical Support Center: 4-Methylenepiperidine Hydrobromide
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with this compound. The following sections offer troubleshooting advice and frequently asked questions to ensure safe laboratory practices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary hazards associated with this compound?
Hazard Summary for Related Compounds:
| Hazard Statement | Classification (for 4-Methylenepiperidine hydrochloride) |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4)[1] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2)[1] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2)[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure |
Note: This data is for the hydrochloride salt and should be used as a reference for handling the hydrobromide salt.
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
To minimize exposure, the following PPE should be worn at all times:
-
Eye Protection : Wear chemical safety goggles and/or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection : Use a lab coat. For larger quantities or where there is a significant risk of splashing, consider flame-retardant antistatic protective clothing.[2]
-
Respiratory Protection : All handling should be done in a well-ventilated area or under a chemical fume hood.[4][5] If exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]
Q3: What are the correct first aid procedures for exposure?
Immediate medical attention is required for any significant exposure.[5]
-
Inhalation : If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[5] Call a physician or poison control center immediately.[5]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes.[4][5] Call a physician immediately.[5]
-
Eye Contact : Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5] Immediately call a physician.[4]
-
Ingestion : Do NOT induce vomiting.[4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Q4: How should I store this compound?
Proper storage is crucial for maintaining the compound's stability and ensuring safety.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Store under an inert atmosphere.[5] Some suppliers recommend storing in a freezer at temperatures below -20°C.
-
Store in a corrosives area.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces.[2][4]
Q5: What substances are incompatible with this compound?
Avoid contact with the following materials:
-
Strong oxidizing agents[5]
-
Strong acids and acid chlorides[5]
-
Bases[4]
-
Acid anhydrides[5]
-
Carbon dioxide (CO2)[4]
Q6: What should I do in case of a spill?
Follow these steps to manage a spill safely:
-
Evacuate : Keep people away from and upwind of the spill/leak.[4]
-
Ventilate : Ensure adequate ventilation of the affected area.
-
Control Ignition Sources : Remove all sources of ignition (flames, sparks, hot surfaces).[4] Use non-sparking tools and explosion-proof equipment.[4]
-
Containment : Use an inert absorbent material (e.g., sand, diatomite, universal binder) to soak up the spill.
-
Collection : Collect the absorbed material into a suitable, closed, and labeled container for disposal.[4][5]
-
Decontamination : Clean the spill area thoroughly.
-
Personal Protection : Ensure appropriate PPE is worn throughout the cleanup process.
Q7: What are the physical and chemical properties of this compound?
| Property | Value |
| CAS Number | 3522-98-3[6][7] |
| Molecular Formula | C6H12BrN[6][7] |
| Molecular Weight | 178.07 g/mol [6][7] |
| Appearance | Solid or liquid[7] |
Experimental Protocols
Detailed experimental protocols are specific to the synthetic or analytical procedure being performed. However, a general protocol for handling the compound in a laboratory setting is provided below.
Standard Operating Procedure for Handling
-
Preparation : Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are nearby and accessible.[4]
-
PPE : Don all required personal protective equipment as described in Q2.
-
Weighing : If weighing the solid, perform the task in a ventilated enclosure or fume hood to avoid inhaling dust. Use a tared, sealed container to transport the compound to the reaction setup.
-
Addition to Reaction : Add the compound to the reaction vessel carefully, avoiding splashes. If the compound is a solid, use a powder funnel. If it is in solution, add it slowly via a syringe or dropping funnel.
-
Post-Handling : After use, tightly seal the container. Wash hands and any exposed skin thoroughly.[4] Clean all equipment used.
-
Waste Disposal : Dispose of any waste material, including contaminated consumables, in a properly labeled hazardous waste container according to institutional and local regulations.[4]
Visual Workflow and Diagrams
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.
Caption: Emergency response workflow for a chemical spill.
References
- 1. 4-Methylenepiperidine hydrochloride | C6H12ClN | CID 22665826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. no.hspchem.com [no.hspchem.com]
- 7. This compound CAS 3522-98-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
troubleshooting failed reactions with 4-Methylenepiperidine hydrobromide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methylenepiperidine hydrobromide.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: What are the proper storage conditions for this compound?
This compound should be stored at 2-8°C.[1] For the hydrochloride salt, which has similar stability, it is recommended to store it in a freezer under -20°C in an inert atmosphere.[2][3] Proper storage is crucial to prevent degradation and ensure reagent stability.
Q2: My this compound reagent appears discolored. Can I still use it?
Discoloration may indicate degradation or impurities. It is recommended to verify the purity of the reagent using analytical methods such as NMR or LC-MS before use. If significant degradation is observed, it is best to use a fresh batch of the reagent to ensure the reliability of your experimental results.
Troubleshooting Failed Reactions
Q3: I am experiencing low or no yield in my reaction where this compound is a reactant. What are the possible causes?
Several factors could contribute to low or no product yield. Consider the following:
-
Reagent Quality: Ensure the this compound is pure and has not degraded.
-
Reaction Conditions: The reaction temperature, time, and solvent may not be optimal. For instance, in reactions involving deprotection steps to generate 4-methylenepiperidine, temperatures can range from 0°C to 150°C depending on the specific transformation.[4][5]
-
Base Equivalents: If a base is used to free the amine, the stoichiometry is critical. In related syntheses, the amount of base used is 1 to 5 molar equivalents relative to the substrate.[4][5]
-
Solubility: this compound is a salt and may have limited solubility in some organic solvents. Ensure adequate dissolution for the reaction to proceed.
Q4: I am observing unexpected side products in my reaction. What are common side reactions?
While specific side reactions depend on the reaction type, potential side reactions involving 4-methylenepiperidine can include:
-
Isomerization: The exocyclic double bond may isomerize to an endocyclic double bond under certain acidic or basic conditions.
-
Polymerization: The methylene group can be susceptible to polymerization, especially in the presence of radical initiators or certain catalysts.
-
Reaction with Byproducts: Byproducts from a previous step, if not properly removed, can react with 4-methylenepiperidine. For example, in its synthesis, it is important to remove byproducts like alkyl chlorides to prevent them from reacting with the desired product.[4]
Q5: My reaction is not going to completion. What can I do?
If your reaction is stalling, consider the following troubleshooting steps:
-
Increase Reaction Time: The reaction may be slow under the current conditions. Monitor the reaction progress over a longer period. Reaction times for related syntheses can range from 0.5 to 24 hours.[4][5]
-
Increase Temperature: Gently increasing the reaction temperature can improve the reaction rate. However, be cautious as this may also promote side reactions.
-
Check Reagent Stoichiometry: Ensure that all reagents are present in the correct molar ratios.
-
Catalyst Activity: If a catalyst is used, ensure it is active and has not been poisoned by impurities.
Quantitative Data Summary
The following tables summarize quantitative data extracted from patent literature concerning the synthesis of 4-methylenepiperidine and its derivatives.
Table 1: Elimination Reaction Conditions for Synthesis
| Parameter | Value | Reference |
| Base Equivalents | 1 to 5 molar equivalents | [4][5] |
| Temperature | 0 - 100 °C | [4][5] |
| Reaction Time | 0.5 - 24 hours | [4][5] |
Table 2: Acyl Removal (Deprotection) Conditions
| Parameter | Value | Reference |
| Temperature | 30 - 150 °C | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction to form an N-protected 4-Methylenepiperidine
This protocol is a generalized procedure based on methods described for the synthesis of 4-methylenepiperidine precursors.[4][5]
-
Reagents and Materials:
-
N-protected piperidin-4-one (e.g., N-Boc-piperidin-4-one)
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-BuLi, t-BuOK)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).
-
Slowly add the strong base to the suspension to form the ylide.
-
Add a solution of the N-protected piperidin-4-one in the anhydrous solvent to the ylide solution dropwise at the low temperature.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Quench the reaction with an appropriate reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Deprotection to Yield 4-Methylenepiperidine Salt
This protocol describes the removal of a protecting group (e.g., Boc) under acidic conditions.[4][5]
-
Reagents and Materials:
-
N-protected 4-methylenepiperidine
-
Acid (e.g., HCl in dioxane, trifluoroacetic acid)
-
Solvent (e.g., Dichloromethane, Methanol)
-
-
Procedure:
-
Dissolve the N-protected 4-methylenepiperidine in the chosen solvent.
-
Add the acid to the solution.
-
Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure to obtain the crude 4-methylenepiperidine salt.
-
The salt can be further purified by recrystallization or precipitation from a suitable solvent system.
-
Visualizations
Caption: A logical workflow for troubleshooting failed chemical reactions.
References
- 1. This compound | 3522-98-3 [amp.chemicalbook.com]
- 2. 4-Methylenepiperidine hydrochloride | 144230-50-2 [sigmaaldrich.com]
- 3. 144230-50-2|4-Methylenepiperidine hydrochloride|BLD Pharm [bldpharm.com]
- 4. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 5. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 4-Methylenepiperidine Hydrobromide and Other Piperidine Derivatives for Researchers and Drug Development Professionals
An in-depth analysis of the synthesis, reactivity, and applications of 4-Methylenepiperidine hydrobromide in comparison to other key piperidine derivatives, supported by experimental data and detailed protocols.
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its saturated heterocyclic structure provides a versatile three-dimensional framework for the development of novel therapeutics. Among the vast array of piperidine derivatives, this compound has emerged as a valuable building block, particularly for its role as a key intermediate in the synthesis of the antifungal agent efinaconazole.[3][4] This guide provides a comparative analysis of this compound against other commonly used piperidine derivatives, including piperidine, 2-methylpiperidine, and 4-phenylpiperidine. The comparison focuses on their synthetic accessibility and potential performance in chemical transformations, offering valuable insights for researchers in drug discovery and process development.
Comparison of Synthetic Accessibility
The ease of synthesis and availability of starting materials are critical factors in the selection of building blocks for drug development. The following tables summarize the synthetic routes and reported yields for this compound and other representative piperidine derivatives.
Table 1: Synthesis of 4-Methylenepiperidine Salts
| Starting Material | Reaction Type | Reagents & Conditions | Product | Yield | Purity | Reference |
| N-Boc-4-piperidone | Wittig Reaction | 1. Methyltriphenylphosphonium bromide, KOtBu, THF2. HCl or HBr | 4-Methylenepiperidine hydrochloride or hydrobromide | 83.5% (for HCl salt) | 99.9% | [3] |
| 1-Benzylpiperidin-4-one | Wittig Reaction | 1. Methyltriphenylphosphonium bromide, base2. 1-Chloroethyl chloroformate, then MeOH3. HX (HCl or HBr) | 4-Methylenepiperidine hydrochloride or hydrobromide | Not specified | Not specified | [5] |
Table 2: Synthesis of Other Piperidine Derivatives via Catalytic Hydrogenation
| Starting Material | Catalyst | Conditions | Product | Yield | Reference |
| Pyridine | PtO₂ | H₂ (50-70 bar), Glacial Acetic Acid, rt | Piperidine | >50% | [1] |
| 2-Picoline (2-Methylpyridine) | PtO₂ | H₂ (70 bar), Glacial Acetic Acid, rt, 4-6 h | 2-Methylpiperidine | Not specified | [1] |
| 4-Phenylpyridine | PtO₂ | H₂ (60 bar), Glacial Acetic Acid, rt, 8 h | 4-Phenylpiperidine | Not specified | [1] |
| 4-Phenylpyridine | Rh/C | H₂ (100 psi), Methanol, rt, 24 h | 4-Phenylpiperidine | 98% | [6] |
From the data presented, the synthesis of 4-methylenepiperidine salts typically involves a Wittig reaction from a protected 4-piperidone precursor, which can achieve high yields and purity.[3] In contrast, piperidine and its simple alkyl or aryl derivatives are commonly synthesized by the catalytic hydrogenation of the corresponding pyridine precursors.[1] While catalytic hydrogenation is an atom-economical method, the yields can be variable, and the process often requires high pressure and specialized equipment.[1]
Performance and Reactivity Comparison
Direct comparative studies on the performance of this compound against other piperidine derivatives in specific reactions are limited in the available literature. However, a qualitative comparison can be drawn based on their structural differences.
The most prominent feature of 4-methylenepiperidine is the exocyclic double bond. This functionality imparts unique reactivity compared to saturated piperidines.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom in all piperidine derivatives makes them nucleophilic. However, the electron-donating or withdrawing nature of substituents can modulate this property. The methylene group in 4-methylenepiperidine is not expected to significantly alter the basicity and nucleophilicity of the nitrogen atom compared to piperidine itself.
-
Electrophilic Addition: The exocyclic double bond in 4-methylenepiperidine is susceptible to electrophilic addition reactions, such as hydroboration-oxidation to introduce a hydroxyl group, or ozonolysis to form a ketone.[7] This provides a handle for further functionalization that is absent in saturated piperidines.
-
Transition Metal Catalysis: The olefinic moiety can participate in various transition-metal-catalyzed reactions, such as the Heck reaction or hydroformylation, allowing for the introduction of diverse substituents at the 4-position.
-
Steric Hindrance: The steric profile of the piperidine ring can influence its reactivity. For instance, 2-methylpiperidine presents more steric hindrance around the nitrogen atom compared to piperidine or 4-substituted derivatives, which can affect its ability to act as a nucleophile or a base. 4-Phenylpiperidine introduces significant steric bulk at the 4-position, which can direct the approach of reagents.
Experimental Protocols
1. Synthesis of 4-Methylenepiperidine Hydrochloride via Wittig Reaction [3]
This two-step process involves the Wittig olefination of N-Boc-4-piperidone followed by deprotection.
-
Step 1: Synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate: To a suspension of methyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere, a strong base such as potassium tert-butoxide (KOtBu) is added at 0 °C. The mixture is stirred to form the ylide. N-Boc-4-piperidone, dissolved in THF, is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the protected 4-methylenepiperidine.
-
Step 2: Synthesis of 4-Methylenepiperidine Hydrochloride: The tert-butyl 4-methylenepiperidine-1-carboxylate is dissolved in a suitable solvent (e.g., methanol or diethyl ether) and treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated aqueous HCl). The mixture is stirred at room temperature. The hydrochloride salt precipitates and is collected by filtration, washed with a cold solvent, and dried under vacuum to yield 4-methylenepiperidine hydrochloride with a reported yield of 83.5% and purity of 99.9%.[3]
2. General Procedure for Catalytic Hydrogenation of Pyridines to Piperidines [1]
-
A solution of the substituted pyridine (e.g., pyridine, 2-picoline, 4-phenylpyridine) in glacial acetic acid is placed in a high-pressure reactor.
-
A catalytic amount of platinum(IV) oxide (PtO₂) is added to the solution.
-
The reactor is sealed and purged with hydrogen gas before being pressurized to the desired pressure (50-70 bar).
-
The reaction mixture is stirred at room temperature for the specified time (4-8 hours).
-
After the reaction is complete, the pressure is released, and the catalyst is removed by filtration.
-
The filtrate is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent.
-
The combined organic layers are dried over a drying agent (e.g., Na₂SO₄) and concentrated under reduced pressure to afford the crude piperidine derivative.
-
Purification can be achieved by distillation or chromatography.
3. Synthesis of Efinaconazole from 4-Methylenepiperidine Hydrochloride [4][8][9]
-
4-Methylenepiperidine hydrochloride is neutralized with a base (e.g., NaOH) in a suitable solvent like acetonitrile.[4]
-
To this mixture, a Lewis acid such as lithium bromide (LiBr) and the epoxide, (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane, are added.[4]
-
The reaction mixture is heated to reflux until the reaction is complete (monitored by HPLC).[4]
-
After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give crude efinaconazole.
-
Purification is achieved by crystallization from a suitable solvent system (e.g., ethanol/water) to yield pure efinaconazole. Reported yields for this step are in the range of 77-90%.[4][9]
Visualizations
The following diagrams illustrate key synthetic pathways discussed in this guide.
Caption: General scheme for the synthesis of piperidine derivatives via catalytic hydrogenation of pyridines.
Caption: Experimental workflow for the synthesis of Efinaconazole from 4-Methylenepiperidine Hydrochloride.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20210363129A1 - Preparation method for efinaconazole - Google Patents [patents.google.com]
- 5. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 6. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 7. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. data.epo.org [data.epo.org]
Comparative Guide to Analytical Method Validation for 4-Methylenepiperidine Hydrobromide
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical ingredients. This guide provides a comparative overview of potential analytical methods for the validation of 4-Methylenepiperidine hydrobromide, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific validated methods for this compound in published literature, this guide synthesizes information from analogous piperidine derivatives and general amine analysis to present representative protocols and performance data.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique for this compound depends on the specific analytical objective, such as purity assessment, quantification, or stability studies. The following table summarizes the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetric methods.
| Parameter | HPLC with UV/Vis Detection (Post-Derivatization) | HPLC with Charged Aerosol Detection (CAD) | Gas Chromatography (GC-FID) (Post-Derivatization) | Acid-Base Titration |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | N/A |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 1.5% | < 1.0% |
| Limit of Detection (LOD) | Low ng/mL | High ng/mL | pg level | High µg/mL |
| Limit of Quantitation (LOQ) | Low ng/mL | High ng/mL | pg level | High µg/mL |
| Specificity for Impurities | High (Stability-indicating) | Moderate | High | Low |
| Typical Application | Impurity profiling, stability studies, quantification | Quantification of main component | Residual solvent analysis, impurity profiling | Assay of bulk material |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. Below are representative protocols for each of the compared techniques.
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection (Post-Derivatization)
This method is suitable for impurity profiling and as a stability-indicating assay. Since 4-Methylenepiperidine lacks a strong UV chromophore, pre-column derivatization is necessary to enable UV detection.[1][2]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer at pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV/Vis detector at the wavelength of maximum absorbance of the derivative.
-
Injection Volume: 10 µL.
-
-
Derivatization Procedure:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Add a derivatizing agent that reacts with the secondary amine, such as 4-toluenesulfonyl chloride, in the presence of a base.[1]
-
Heat the mixture to ensure complete reaction.
-
Inject the resulting solution into the HPLC system.
-
-
Validation Parameters:
-
Specificity: Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the method can separate the main peak from degradation products and potential impurities.[3][4][5]
-
Linearity: A series of at least five concentrations of the derivatized analyte should be prepared and analyzed.
-
Accuracy: Determined by the recovery of spiked samples.
-
Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (CAD)
For the quantification of this compound without derivatization, HPLC with a universal detector like CAD is a viable alternative. This approach is particularly useful as the response is independent of the optical properties of the analyte.[6]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile containing an ion-pairing agent like heptafluorobutyric acid (HFBA) to improve retention.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector: Charged Aerosol Detector.
-
Injection Volume: 20 µL.
-
-
Validation Parameters:
-
Specificity: While CAD is a universal detector, chromatographic separation is still necessary to distinguish the analyte from impurities.
-
Linearity, Accuracy, and Precision: To be determined as described for the HPLC-UV method.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC can be employed for the analysis of 4-Methylenepiperidine, particularly for assessing volatile impurities. Due to the polarity and reactivity of amines, derivatization is often required to improve peak shape and thermal stability.[7][8]
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: A suitable temperature gradient to separate the analyte from impurities.
-
Injection: Split injection.
-
-
Derivatization Procedure:
-
The free base of 4-Methylenepiperidine can be derivatized with reagents such as alkyl chloroformates to form more volatile and less polar carbamates.[8]
-
-
Validation Parameters:
-
Specificity: Demonstrated by separating the derivatized analyte from potential impurities and derivatizing agent artifacts.
-
Linearity, Accuracy, and Precision: To be determined as per standard validation protocols.
-
Acid-Base Titration
A straightforward and cost-effective method for the assay of bulk this compound is a non-aqueous acid-base titration.
-
Methodology:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable non-aqueous solvent, such as glacial acetic acid.
-
Titrate with a standardized solution of a strong acid in a non-aqueous solvent, such as perchloric acid in glacial acetic acid.[9]
-
The endpoint can be determined potentiometrically.
-
-
Validation Parameters:
-
Accuracy: Determined by assaying a certified reference standard.
-
Precision: Assessed by repeated analysis of a homogenous sample.
-
Specificity: This method is not specific for the analyte in the presence of other basic impurities.
-
Visualizing Workflows and Logic
To aid in the understanding of the processes involved in analytical method validation and selection, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Method selection guide for this compound.
References
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. scispace.com [scispace.com]
- 6. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
comparative study of different synthetic routes to 4-Methylenepiperidine hydrobromide
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is paramount. 4-Methylenepiperidine hydrobromide, a crucial building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides a comparative study of the most common and effective methods, offering a detailed examination of their respective advantages and disadvantages, supported by experimental data.
This analysis focuses on three primary synthetic strategies: the Wittig reaction starting from N-Boc-4-piperidone, the Wittig reaction utilizing N-Benzyl-4-piperidone, and the Peterson olefination as an alternative methylenation approach. Each route is evaluated based on yield, purity, reaction conditions, and the nature of the starting materials and reagents.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and practicality.
| Parameter | Route A: Wittig from N-Boc-4-piperidone | Route B: Wittig from N-Benzyl-4-piperidone | Route C: Peterson Olefination |
| Starting Material | N-Boc-4-piperidone | N-Benzyl-4-piperidone | N-protected-4-piperidone |
| Key Reagent | Methyltriphenylphosphonium bromide | Methyltriphenylphosphonium bromide | (Trimethylsilyl)methyllithium |
| Overall Yield | ~83.5%[1] | Variable, generally lower than Route A | Generally high |
| Purity of Final Product | >99.9%[1][2] | Purification can be challenging | High, with stereochemical control |
| Number of Steps | 2 (Wittig + Deprotection/Salt Formation) | 2 (Wittig + Debenzylation/Salt Formation) | 2 (Olefination + Deprotection/Salt Formation) |
| Key Advantages | High purity, robust process[1] | Readily available starting material | Avoids phosphine oxide byproduct |
| Key Disadvantages | High cost of N-Boc-4-piperidone[2][3] | Harsh debenzylation conditions[2][3] | Requires handling of organolithium reagents |
Experimental Protocols
Detailed experimental procedures for the key synthetic routes are provided below to facilitate replication and adaptation in a laboratory setting.
Route A: Wittig Reaction with N-Boc-4-piperidone followed by Deprotection
This route involves the olefination of N-tert-butoxycarbonyl-4-piperidone using a Wittig reagent, followed by the removal of the Boc protecting group under acidic conditions to yield the hydrobromide salt.[2][3]
Step 1: Synthesis of N-Boc-4-methylenepiperidine
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a strong base such as potassium tert-butoxide at 0 °C.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-4-methylenepiperidine.
Step 2: Deprotection and Formation of this compound
-
Dissolve the purified N-Boc-4-methylenepiperidine in a suitable solvent such as methanol or dioxane.
-
Add a solution of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with a non-polar solvent (e.g., diethyl ether or hexane) to precipitate the product.
-
Filter the solid, wash with the non-polar solvent, and dry under vacuum to yield this compound.
Route B: Wittig Reaction with N-Benzyl-4-piperidone followed by Debenzylation
This pathway utilizes the more accessible N-benzyl-4-piperidone as the starting material. The key challenge in this route is the subsequent debenzylation step.[2][3]
Step 1: Synthesis of 1-Benzyl-4-methylenepiperidine
-
Follow the same Wittig reaction procedure as described in Route A, Step 1, substituting N-Boc-4-piperidone with N-benzyl-4-piperidone.
Step 2: Debenzylation and Formation of this compound
-
Dissolve 1-benzyl-4-methylenepiperidine in a suitable solvent like dichloromethane.
-
Add 1-chloroethyl chloroformate at 0 °C and then allow the reaction to reflux.
-
After the reaction is complete, add methanol and continue to reflux to remove the benzyl group.[2]
-
Concentrate the reaction mixture and dissolve the residue in water.
-
Wash with an organic solvent to remove impurities.
-
Basify the aqueous layer and extract the free base, 4-methylenepiperidine.
-
Dissolve the free base in a suitable solvent and treat with hydrobromic acid to precipitate the hydrobromide salt, which is then filtered and dried.
Route C: Peterson Olefination with N-Protected-4-piperidone
The Peterson olefination offers an alternative to the Wittig reaction for the formation of the exocyclic double bond, avoiding the formation of triphenylphosphine oxide as a byproduct.[4][5][6]
Step 1: Formation of the β-hydroxysilane
-
Prepare a solution of (trimethylsilyl)methyllithium or a Grignard equivalent in an ethereal solvent under a nitrogen atmosphere.
-
To this solution, add a solution of an N-protected-4-piperidone (e.g., N-Boc or N-Cbz) in the same solvent at a low temperature (e.g., -78 °C).
-
Allow the reaction to proceed for a specified time at low temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and concentrate to obtain the crude β-hydroxysilane intermediate.
Step 2: Elimination to form the Alkene and subsequent Deprotection/Salt Formation
-
The elimination of the β-hydroxysilane to form the alkene can be achieved under either acidic or basic conditions.[5]
-
For acidic elimination, treat the intermediate with an acid such as sulfuric acid or trifluoroacetic acid.[6]
-
For basic elimination, a base like potassium hydride can be used.
-
Following the formation of the N-protected 4-methylenepiperidine, the protecting group is removed using appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz).
-
The resulting 4-methylenepiperidine is then converted to its hydrobromide salt as described in the previous routes.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Caption: Synthetic pathway for Route C.
Conclusion
The choice of synthetic route to this compound depends on several factors including cost, scale, and available equipment. The Wittig reaction starting from N-Boc-4-piperidone (Route A) offers a robust and high-purity process, making it suitable for applications where quality is the primary concern, despite the higher cost of the starting material.[1][2] The use of N-Benzyl-4-piperidone (Route B) is a more cost-effective alternative, but the debenzylation conditions can be harsh and may not be suitable for all substrates.[2][3] The Peterson olefination (Route C) presents a viable alternative that avoids the phosphine oxide byproduct of the Wittig reaction and can offer good stereochemical control, although it requires the handling of moisture-sensitive organometallic reagents.[5][6] Ultimately, the selection of the optimal synthetic pathway will be a balance between these competing factors, tailored to the specific needs of the research or production campaign.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 3. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Peterson olefination - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
A Comparative Spectroscopic Analysis for the Structural Confirmation of 4-Methylenepiperidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Confirmation of 4-Methylenepiperidine Hydrobromide and Related Structures.
This guide provides a comparative analysis of spectroscopic data to aid in the structural confirmation of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of a complete public dataset for this compound, this guide utilizes data from its hydrochloride salt and the closely related compound, 4-Methylpiperidine, for a comprehensive comparison. The methodologies for obtaining this data are also detailed to ensure reproducibility and accurate analysis.
Comparison of Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the expected and available data for this compound and its analogs.
| Spectroscopic Data | This compound | 4-Methylenepiperidine Hydrochloride | 4-Methylpiperidine |
| ¹H NMR | Data not publicly available. Expected signals: vinyl protons (~4.8-5.0 ppm), allylic protons, and piperidine ring protons. | δ (ppm) in DMSO-d₆: 11.35 (1H, s, NH), 4.87 (2H, s, =CH₂), 3.40 (2H, m), 2.87 (2H, m), 2.58 (2H, m), 2.40 (2H, m).[1] | δ (ppm) in CDCl₃: 3.03 (2H, dt), 2.57 (2H, td), 1.61 (2H, d), 1.45 (1H, m), 1.08 (2H, qd), 0.92 (3H, d). |
| ¹³C NMR | Data not publicly available. Expected signals: quaternary olefinic carbon, vinyl carbon (~100-110 ppm), and piperidine ring carbons. | Data not publicly available. | δ (ppm) in CDCl₃: 53.6, 46.5, 34.9, 31.2, 22.5. |
| IR (cm⁻¹) | Data not publicly available. Expected peaks: C=C stretch (~1650 cm⁻¹), =C-H stretch (~3080 cm⁻¹), N-H stretch (broad, ~2700-3000 cm⁻¹ for amine salt). | Data not publicly available. | Solid (KBr disc): Broad N-H stretch, C-H stretching and bending vibrations. |
| Mass Spec (m/z) | Data not publicly available. Expected [M+H]⁺ for the free base (C₆H₁₁N) at 98.09. | Data not publicly available. Expected [M+H]⁺ for the free base (C₆H₁₁N) at 98.09. | M⁺ at 99.17. |
Note: The data for 4-Methylpiperidine is provided as a reference for a saturated piperidine ring system to highlight the expected differences in the spectroscopic signatures introduced by the exocyclic methylene group in 4-Methylenepiperidine salts.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectroscopic data. Below are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) for the free base.
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
GC-MS: If analyzing the free base, inject the sample onto a GC column to separate it from impurities before it enters the mass spectrometer for ionization (typically by Electron Impact - EI).
-
Visualizing the Synthesis Workflow
The synthesis of this compound typically involves a Wittig reaction on a protected 4-piperidone derivative, followed by deprotection and salt formation. The following diagram illustrates a general synthetic workflow.
Caption: A generalized three-step synthesis of this compound.
Logical Relationship in Spectroscopic Analysis
The process of confirming the structure of this compound through spectroscopic analysis follows a logical progression of data interpretation.
Caption: The interplay of different spectroscopic techniques for structural elucidation.
References
A Researcher's Guide to Purity Assessment of Synthesized 4-Methylenepiperidine Hydrobromide
For researchers and professionals in drug development, ensuring the purity of synthesized intermediates is a critical step. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 4-Methylenepiperidine hydrobromide, a key building block in the synthesis of various pharmaceutical compounds. This guide outlines experimental protocols, presents data in a clear, comparative format, and offers insights into potential impurities.
Purity Analysis: A Comparative Overview
The purity of this compound is typically determined using a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) is a powerful tool for quantifying the purity and detecting impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of any contaminants.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Information Provided | Typical Purity Specification | Key Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Quantitative purity (% area), detection of non-volatile impurities. | >99.0%[1] | High sensitivity and resolution for separating complex mixtures.[2] | Requires a suitable chromophore for UV detection, which 4-Methylenepiperidine lacks. Alternative detectors like Charged Aerosol Detection (CAD) may be necessary.[3][4] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation, detection of proton-containing impurities. | Conforms to structure | Provides detailed structural information and can quantify impurities with appropriate standards.[2][5] | May not detect impurities lacking protons or those present at very low levels. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy | Confirms the carbon skeleton of the molecule. | Conforms to structure | Complementary to ¹H NMR for complete structural elucidation. | Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples. |
| MS (Mass Spectrometry) | Molecular weight confirmation (m/z).[6] | Matches theoretical mass | High sensitivity for detecting trace impurities and confirming molecular identity.[2] | May not be suitable for thermally labile or non-volatile compounds without specialized techniques. |
| Elemental Analysis | Confirms the elemental composition (%C, %H, %N). | Within ±0.4% of theoretical values | Provides fundamental confirmation of the empirical formula. | Does not provide information about the structure of impurities. |
Potential Impurities in the Synthesis of 4-Methylenepiperidine
The synthesis of 4-methylenepiperidine and its salts can sometimes lead to the formation of impurities, particularly under harsh reaction conditions such as strong acidity and high temperatures.[2] One patented synthesis route mentions the formation of unspecified impurities "D" and "E" under such conditions.[2] While the exact structures are not disclosed, potential side reactions could include:
-
Isomerization: Migration of the exocyclic double bond to an endocyclic position, forming 4-methyl-1,2,3,6-tetrahydropyridine.
-
Polymerization: Acid-catalyzed polymerization of the reactive exocyclic alkene.
-
Residual Solvents and Reagents: Incomplete removal of solvents or starting materials from the synthesis.
The presence of these impurities can be detected by the analytical techniques mentioned above. For instance, isomerization would lead to distinct signals in the NMR spectra, while polymerization would be evident by a broad baseline hump in the HPLC chromatogram and a range of molecular weights in the MS data.
Alternative Compounds
While this compound is a valuable synthetic intermediate, other piperidine derivatives are used in various applications. The choice of an alternative often depends on the specific reaction and desired final product.
Table 2: Comparison with Alternative Piperidine Derivatives
| Compound | Key Features | Common Applications | Purity Assessment Methods |
| 4-Methylpiperidine | Saturated piperidine ring with a methyl group. | Used in peptide synthesis as a substitute for piperidine for Fmoc deprotection.[7] | GC, ¹H NMR, ¹³C NMR. |
| 4,4'-Trimethylenedipiperidine | A solid, less toxic, and thermally stable alternative to piperidine in some reactions.[8][9] | Catalyst for the synthesis of N-methyl imines.[8][9] | ¹H NMR, HPLC.[9] |
| N-Boc-4-piperidone | A protected piperidone used as a precursor in many syntheses. | Precursor for the synthesis of various 4-substituted piperidines. | HPLC, ¹H NMR, MS. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable purity data.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the percentage purity of this compound and to detect and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Charged Aerosol Detector (CAD) or Refractive Index Detector (RID), as the analyte lacks a strong UV chromophore).
-
Method:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: CAD or RID.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound and to identify any proton- or carbon-containing impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
¹H NMR: Acquire a proton spectrum to observe the chemical shifts, multiplicities, and integrations of all proton signals.
-
¹³C NMR: Acquire a carbon spectrum to observe the chemical shifts of all carbon atoms.
-
-
Data Analysis: The obtained spectra are compared with reference spectra or predicted chemical shifts to confirm the structure. The integration of impurity signals in the ¹H NMR spectrum, relative to the main compound signals, can be used for quantification if a reference standard is available.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).
-
Method:
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for polar molecules like amine salts.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by LC or GC.
-
-
Data Analysis: The mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ for the free base) of 4-Methylenepiperidine. The measured mass-to-charge ratio (m/z) is compared to the theoretical value.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound.
References
- 1. CAS 3522-98-3 this compound | China | Manufacturer | Zhuozhou Wenxi import and Export Co., Ltd [m.chemicalbook.com]
- 2. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 3. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3522-98-3|this compound| Ambeed [ambeed.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. 4,4 `-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines - UM Research Repository [eprints.um.edu.my]
- 9. researchgate.net [researchgate.net]
Navigating the Catalytic Landscape for 4-Methylenepiperidine Hydrobromide Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical step in harnessing the synthetic potential of 4-Methylenepiperidine hydrobromide. This guide provides a comparative overview of catalytic systems for reactions involving this versatile building block, with a focus on experimental data to inform catalyst choice and reaction design.
While direct comparative studies on the catalytic efficacy for reactions specifically with this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from research on closely related N-substituted 4-methylenepiperidine derivatives. These studies, often centered around the synthesis of pharmaceutical intermediates, provide a foundation for understanding how different catalysts perform in transformations involving the 4-methylenepiperidine scaffold.
Catalytic Cross-Coupling Reactions: A Focus on Palladium
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for C-C bond formation. In the context of synthesizing complex molecules incorporating the 4-methylenepiperidine moiety, the choice of palladium catalyst and ligands is paramount for achieving high yields and selectivity.
While specific data tables comparing various catalysts for a single reaction with an N-substituted 4-methylenepiperidine are scarce, the literature on the synthesis of the antifungal drug Efinaconazole, which features a 4-methylenepiperidine unit, offers some insights. The key step often involves the coupling of 4-methylenepiperidine with an epoxide. Although not a traditional cross-coupling reaction, the conditions for this nucleophilic substitution can be influenced by Lewis acid or other catalysts.
One study on a related palladium-catalyzed reductive Heck coupling to form a substituted piperidine ring provides a relevant comparison of palladium systems. While not using 4-methylenepiperidine directly as a starting material, the data highlights the impact of different palladium catalysts on the yield of the desired piperidine product.
Table 1: Comparison of Palladium Catalysts in a Reductive Heck Coupling Reaction to Form a Substituted Piperidine
| Catalyst (mol%) | Hydride Source | Additive | Solvent | Yield (%) of desired syn-product |
| Pd(OAc)₂ (1) | HCO₂Na | n-Bu₄NCl | DMF | 10 |
| Other Pd catalysts | Various | Various | Various | Diminished yields |
This data is adapted from a study on a reductive Heck coupling to form a substituted piperidine ring and is presented as an illustrative example of catalyst comparison in a related system.
Experimental Protocols
General Procedure for Palladium-Catalyzed Reductive Heck Coupling (Illustrative)
A representative experimental protocol for a palladium-catalyzed reductive Heck coupling, as might be adapted for a derivative of 4-methylenepiperidine, is as follows:
To a solution of the iodo-precursor (1.0 equiv) in DMF were added the palladium catalyst (e.g., Pd(OAc)₂, 0.01 equiv), a hydride source (e.g., HCO₂Na, 5.0 equiv), and an additive (e.g., n-Bu₄NCl, 1.0 equiv). The reaction mixture is then stirred at a specified temperature for a set duration. After completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Visualizing the Catalytic Process
To better understand the logical flow of catalyst selection and reaction optimization, a Graphviz diagram illustrating a typical workflow is provided below.
The Versatile Building Block: A Comparative Review of 4-Methylenepiperidine Hydrobromide Applications in Drug Discovery
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. 4-Methylenepiperidine hydrobromide has emerged as a critical intermediate in the pharmaceutical industry, valued for its utility in constructing complex molecular architectures. This guide provides a comparative analysis of its synthesis and applications, offering a comprehensive overview of its performance against alternative scaffolds, supported by experimental data.
Synthesis of 4-Methylenepiperidine: A Tale of Two Routes
The preparation of 4-methylenepiperidine, often utilized as its more stable hydrobromide or hydrochloride salt, is primarily achieved through two competitive synthetic strategies: the Wittig reaction and the dehydration of a 4-hydroxymethylpiperidine derivative. The choice between these routes often depends on factors such as the cost and availability of starting materials, desired purity, and scalability.
The Wittig reaction, a cornerstone of olefination chemistry, provides a direct method to introduce the exocyclic methylene group.[1][2] This approach typically involves the reaction of a phosphonium ylide, generated from methyltriphenylphosphonium bromide, with an N-protected 4-piperidone derivative.[1][3] A common precursor is N-Boc-4-piperidone, which is commercially available but can contribute significantly to the overall cost.[1] Subsequent deprotection of the nitrogen yields the desired product.
Alternatively, a dehydration strategy offers a cost-effective approach. This method commences with the reduction of an N-protected 4-piperidone to the corresponding 4-hydroxymethylpiperidine, followed by activation of the hydroxyl group (e.g., as a mesylate or tosylate) and subsequent base-induced elimination. While this route involves more steps, the starting materials are often more economical.
Below is a comparative summary of these synthetic methodologies:
| Method | Starting Material | Key Reagents | Reported Yield | Purity | Key Considerations |
| Wittig Reaction | N-Boc-4-piperidone | Methyltriphenylphosphonium bromide, strong base (e.g., t-BuOK) | ~86% (for N-Boc-4-methylenepiperidine) | High | Higher cost of N-Boc-4-piperidone.[1] |
| Wittig Reaction | N-Methyl-4-piperidone | Methyltriphenylphosphonium bromide, t-BuOK | 85% (as hydrochloride salt) | Not specified | Less expensive starting material than N-Boc-4-piperidone.[3] |
| Dehydration | N-Boc-4-(hydroxymethyl)piperidine | Methanesulfonyl chloride, t-BuOK | 86% (for N-Boc-4-methylenepiperidine) | Not specified | Multi-step process. |
Key Applications in Medicinal Chemistry
This compound serves as a pivotal structural motif in a range of therapeutic agents, contributing to their desired pharmacological profiles. Its rigid, exocyclic double bond can orient substituents in a defined manner, facilitating optimal interactions with biological targets.
Efinaconazole: A Topical Antifungal Agent
Efinaconazole is a triazole antifungal medication used for the topical treatment of onychomycosis (fungal infection of the nail). The 4-methylenepiperidine moiety is a crucial component of its structure, contributing to the drug's efficacy. The synthesis of Efinaconazole involves the nucleophilic ring-opening of an epoxide intermediate with 4-methylenepiperidine. One process improvement study reported an overall yield of 24% for the synthesis of Efinaconazole with a purity of over 99% as determined by HPLC.[4]
Alternatives to 4-methylenepiperidine in the synthesis of antifungal agents often involve other heterocyclic rings. However, the specific structure of the 4-methylenepiperidine in Efinaconazole has been suggested to contribute to its reduced keratin binding, which is a desirable property for a topical nail treatment.
CCR5 Antagonists: Blocking HIV Entry
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV into host cells. Small molecules that block this receptor are a promising class of antiretroviral drugs. The 4-methylenepiperidine scaffold has been incorporated into various CCR5 antagonists. Its rigid structure helps to position the pharmacophoric elements necessary for potent receptor binding.
While specific IC50 values for 4-methylenepiperidine-containing CCR5 antagonists are not always explicitly detailed in comparative tables within the initial search results, the literature consistently highlights the importance of the piperidine core in achieving high antagonistic activity. Structure-activity relationship (SAR) studies on piperidine-based CCR5 antagonists aim to optimize the substituents on the piperidine ring to enhance potency and improve pharmacokinetic properties.[5][6]
MenA Inhibitors: A Novel Approach to Combat Tuberculosis
Menaquinone (MK) biosynthesis is an essential pathway for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. The enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) is a key player in this pathway and a validated drug target. Researchers have explored piperidine derivatives as inhibitors of MenA. In these inhibitors, the 4-methylenepiperidine core can serve as a central scaffold to which other functional groups are attached.
SAR studies have provided valuable insights into the structural requirements for potent MenA inhibition. The following table summarizes the activity of selected piperidine derivatives against MenA and M. tuberculosis.
| Compound | MenA IC50 (µM) | M. tuberculosis GIC50 (µM) |
| Analog 1 | 13 ± 3 | Not specified |
| Analog 2 | 22 ± 3 | 10 ± 1 |
| Analog 3 | 33 ± 5 | 14 ± 1 |
| Analog 4 | 12 ± 2 | 14 ± 0 |
| Analog 5 | 12 ± 3 | 14 ± 0 |
Data extracted from a study on piperidine derivatives as MenA inhibitors. The specific structures of the analogs are detailed in the original publication.[5][7]
Experimental Protocols
Synthesis of 4-Methylenepiperidine Hydrochloride via Wittig Reaction
This protocol is adapted from a patented procedure.[3]
Materials:
-
N-methyl-4-piperidone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Toluene
-
Concentrated hydrochloric acid
Procedure:
-
To a three-necked flask, add methyltriphenylphosphonium bromide (1.32 mol) and toluene (1600 mL).
-
Under a nitrogen atmosphere, cool the mixture to 10-20 °C.
-
Add t-BuOK (1.32 mol) in portions, maintaining the temperature for 1 hour.
-
Dropwise add N-methyl-4-piperidone (0.884 mol) at 10-20 °C and maintain the temperature for 1 hour after the addition is complete.
-
Heat the reaction mixture to 80 °C and concentrate under reduced pressure to obtain a mixture of N-methyl-4-methylenepiperidine and toluene.
-
Add concentrated hydrochloric acid and remove the toluene by concentration to yield N-methyl-4-methylenepiperidine hydrochloride (Yield: 85%).
CCR5 Receptor Binding Assay
This is a general protocol for a competitive binding assay.
Materials:
-
Cells expressing the CCR5 receptor
-
Radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α)
-
Unlabeled competitor (the 4-methylenepiperidine-containing compound)
-
Binding buffer
-
Filtration apparatus
Procedure:
-
Incubate the CCR5-expressing cells with various concentrations of the unlabeled competitor.
-
Add a fixed concentration of the radiolabeled ligand and incubate to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
MenA Enzyme Inhibition Assay
This protocol is based on a described cell-free prenyltransferase assay.[4]
Materials:
-
Membrane fractions containing MenA from M. tuberculosis
-
[³H]Farnesyl pyrophosphate ([³H]FPP)
-
1,4-dihydroxy-2-naphthoate (DHNA)
-
Inhibitor compound (4-methylenepiperidine derivative)
-
Reaction buffer
-
TLC plates and scintillation counter
Procedure:
-
Incubate the MenA-containing membrane fractions with various concentrations of the inhibitor.
-
Initiate the enzymatic reaction by adding DHNA and [³H]FPP.
-
After a defined incubation period, stop the reaction.
-
Extract the lipid-soluble products.
-
Separate the product, [³H]demethylmenaquinone, from the substrate by thin-layer chromatography (TLC).
-
Quantify the amount of product formed by scintillation counting.
-
The concentration of the inhibitor that reduces the enzyme activity by 50% is determined as the IC50 value.
Visualizing the Chemistry and Biology
To better understand the synthesis and mechanism of action, the following diagrams illustrate the key pathways.
Caption: Synthetic routes to 4-methylenepiperidine derivatives.
Caption: Mechanism of HIV entry and inhibition by CCR5 antagonists.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its application in the synthesis of diverse therapeutic agents, from antifungals to antiretrovirals and anti-tuberculosis drugs, underscores its importance. The choice of synthetic route to this intermediate depends on a careful consideration of cost, scalability, and purity requirements. As researchers continue to explore new therapeutic targets, the unique structural features of 4-methylenepiperidine will likely ensure its continued relevance in the design and development of novel medicines. The comparative data and experimental protocols provided in this guide aim to equip researchers with the necessary information to effectively utilize this important chemical entity in their drug discovery endeavors.
References
- 1. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 2. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.5. Binding Experiments to Wild-Type CCR5 and CCR5 Mutants [bio-protocol.org]
Safety Operating Guide
Safe Disposal of 4-Methylenepiperidine Hydrobromide: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 4-Methylenepiperidine hydrobromide must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on safety data for structurally related chemicals.
I. Hazard Identification and Safety Precautions
II. Quantitative Hazard Summary
For a clear understanding of the potential hazards associated with piperidine derivatives, the following table summarizes key information.
| Hazard Classification | Description | Associated Risks |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | Ingestion can lead to adverse health effects. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Direct contact can cause redness, pain, and burns.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Can lead to redness, pain, and potential vision loss.[3] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Inhalation of dust or vapors can irritate the respiratory tract. |
| Flammability | Piperidine derivatives are often flammable.[2][4] | Keep away from heat, sparks, and open flames.[2] |
III. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, properly labeled, and sealed container.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]
2. Spill Management:
-
In the event of a spill, evacuate the area of non-essential personnel.
-
Remove all sources of ignition.[4]
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3][4]
-
Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[5]
-
Ventilate the area and wash the spill site after the material has been removed.[4]
3. Final Disposal:
-
The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.
-
The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3][6]
-
Ensure that all local, regional, and national regulations regarding hazardous waste disposal are strictly followed.[6]
Environmental Precautions: Do not allow the chemical or its waste to enter drains, sewers, or waterways.[7][8]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. 4-Methylenepiperidine hydrochloride | C6H12ClN | CID 22665826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. carlroth.com [carlroth.com]
Personal protective equipment for handling 4-Methylenepiperidine hydrobromide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for 4-Methylenepiperidine hydrobromide, a key building block in many synthetic pathways. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side shields and a face shield (8-inch minimum).[2][4] | Protects against splashes and airborne particles that can cause severe eye damage. |
| Hand Protection | Solvent-resistant gloves (e.g., nitrile or neoprene), inspected before each use. | Prevents skin contact, as piperidine derivatives can be toxic and cause severe skin burns.[1][2][4] |
| Body Protection | A flame-retardant, anti-static lab coat or a complete chemical-resistant suit. | Protects against skin contact and potential flash fires.[4] |
| Respiratory Protection | An air-purifying respirator with appropriate cartridges (e.g., type ABEK) or a full-face supplied-air respirator.[4] | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of toxic dust. |
| Footwear | Closed-toe shoes made of a chemically resistant material. | Protects feet from spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step protocol should be followed:
Experimental Protocol: Handling this compound
-
Preparation:
-
Ensure that a certified chemical fume hood is operational and available for use.
-
Verify that an emergency shower and eyewash station are accessible and have been recently tested.[2]
-
Assemble all necessary PPE as outlined in Table 1 and inspect for any defects.
-
Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.
-
-
Handling:
-
All handling of this compound solid should be performed within a chemical fume hood.
-
Use non-sparking tools to prevent ignition of any residual flammable vapors.
-
When weighing the compound, use a tared, sealed container to minimize the release of dust.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate decontaminating solution.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.[4]
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., glassware, spatulas) | Rinse with an appropriate solvent in a chemical fume hood. Collect the rinse as hazardous waste. The cleaned labware can then be washed normally. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated, sealed hazardous waste container for incineration or other approved disposal methods. |
| Spills | For small spills, use an inert absorbent material (e.g., sand, vermiculite), collect in a sealed container, and dispose of as hazardous waste.[1][3] For large spills, evacuate the area and contact your institution's environmental health and safety department. |
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
